4-Aminoazetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147370-17-0 |
|---|---|
Molecular Formula |
C3H6N2O |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
4-aminoazetidin-2-one |
InChI |
InChI=1S/C3H6N2O/c4-2-1-3(6)5-2/h2H,1,4H2,(H,5,6) |
InChI Key |
PQKZFHHQCJHGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical, physical, and biological properties of 4-Aminoazetidin-2-one. This compound, a fundamental β-lactam, serves as a critical structural motif and building block in the synthesis of a wide array of pharmaceutical agents. Understanding its basic properties, including stability and reactivity, is paramount for its effective application in drug discovery and development.
Core Chemical and Physical Properties
This compound, also known as 4-amino-β-lactam, is a four-membered heterocyclic compound containing a nitrogen atom and a carbonyl group.[1] Its structure is foundational to penicillin and cephalosporin antibiotics.[1] While specific experimental data for the unsubstituted this compound is limited in publicly available literature, its properties can be inferred from closely related structures and the general characteristics of the azetidinone ring system.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Notes |
| Molecular Formula | C₃H₆N₂O | |
| Molecular Weight | 86.09 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on similar small molecule lactams. |
| pKa (of amino group) | Estimated: 7.5 - 8.5 | The basicity of the 4-amino group is influenced by the strained lactam ring. The pKa of a typical primary amine is around 9-10.[2] |
| β-Lactam Carbonyl IR Stretch | ~1740-1790 cm⁻¹ | This characteristic high-frequency stretch is a hallmark of the strained four-membered ring system.[3] |
Basicity and pKa Considerations
The primary amino group at the 4-position imparts basic properties to the molecule. The precise pKa is critical for understanding its behavior in physiological environments and for developing synthetic strategies. The electron-withdrawing nature of the adjacent carbonyl group and the ring strain of the β-lactam are expected to reduce the basicity of the amino group compared to a simple primary amine.
A standard method for the experimental determination of the pKa of the amino group in this compound involves potentiometric titration.
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C). Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated. The equivalence point is identified as the point of maximum slope on the titration curve.
Stability of the β-Lactam Ring
A defining characteristic of this compound is the inherent reactivity and instability of the β-lactam ring.[4] This strain-driven reactivity is the basis for the mechanism of action of β-lactam antibiotics but also presents a significant challenge for handling and storage.[4][5]
-
Hydrolysis: The β-lactam ring is susceptible to hydrolysis, which involves the cleavage of the amide bond. This degradation is catalyzed by both acidic and basic conditions.[6] The rate of hydrolysis is highly dependent on pH, temperature, and the presence of nucleophiles or metal ions.[5][6]
-
Thermal Stability: β-lactam compounds can degrade at elevated temperatures. For long-term storage, temperatures of -80°C are often required to maintain stability.[4] Short-term stability can vary, with some β-lactams being stable for hours or days at room temperature or under refrigeration, while others degrade rapidly.[4][5]
Table 2: General Stability of β-Lactam Antibiotics in Various Conditions
| Condition | General Stability Profile | Reference |
| Room Temperature (Aqueous) | Unstable; degradation can be significant within hours to days. | [5] |
| Refrigerated (4-6°C, Aqueous) | Improved stability; may be stable for 24 hours to one week depending on the specific compound. | [4] |
| Frozen (-20°C to -80°C, Aqueous) | Generally stable for extended periods (months to a year). | [4][5] |
| pH (Aqueous) | U-shaped stability profile; maximal stability is typically observed between pH 4-7, with rapid degradation under more acidic or basic conditions. | [6] |
To quantify the stability of this compound under various conditions, a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is typically employed.
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent. Dilute the stock into different aqueous buffer solutions (e.g., pH 4, 7, 9) to a final working concentration.
-
Incubation: Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. Quench any further degradation by adding a strong acid (if compatible with the analytical method) or by immediate freezing.
-
HPLC/LC-MS Analysis: Analyze the samples using a validated reverse-phase HPLC or LC-MS/MS method to separate the parent compound from its degradation products.
-
Quantification: Calculate the concentration of the remaining this compound at each time point by comparing its peak area to a standard curve.
-
Data Analysis: Plot the concentration of the compound versus time for each condition. From this data, the degradation rate constant and half-life (t₁/₂) can be determined.
Mandatory Visualizations
The following diagram illustrates a typical workflow for assessing the chemical stability of this compound.
Caption: Workflow for assessing the chemical stability of this compound.
The diagram below outlines the fundamental degradation pathways of the β-lactam ring under acidic and basic conditions.
Caption: General hydrolysis pathways for the β-lactam ring in this compound.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a characteristically high wavenumber (typically 1740-1790 cm⁻¹), indicative of the high degree of ring strain.[3] N-H stretching vibrations from the amino group would also be expected around 3300-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the protons on the azetidinone ring. The chemical shifts and coupling constants between the protons at the C3 and C4 positions are diagnostic of their relative stereochemistry (cis or trans).[3] ¹³C NMR would show a characteristic downfield signal for the carbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the compound and for studying its fragmentation patterns.[7][8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Synthesis and Biological Relevance
This compound and its derivatives are key intermediates in the synthesis of a vast range of biologically active molecules, particularly β-lactam antibiotics.[3] The synthesis of the azetidin-2-one core is often achieved via a [2+2] cycloaddition between a ketene and an imine, a reaction known as the Staudinger synthesis.[3]
Derivatives of the core this compound structure have been investigated for a range of biological activities beyond antibacterial action, including roles as inhibitors of various enzymes and as scaffolds in antitubercular and anticancer research.[9][10] The amino group at the C4 position provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).
References
- 1. researchgate.net [researchgate.net]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. mdpi.com [mdpi.com]
- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 7. Structure determination of 4-azido-2-pyrimidinone nucleoside analogs using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Molecular Structure of 4-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-aminoazetidin-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document combines established knowledge of the β-lactam class of compounds with predicted data based on computational chemistry and spectroscopic principles. All predicted data is clearly identified.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a four-membered lactam ring, which is the core structural motif of the widely utilized β-lactam antibiotics. The presence of an amino group at the 4-position is a key feature that influences its chemical reactivity and potential biological activity.
2D and 3D Representations:
-
2D Structure: The planar representation of this compound illustrates the connectivity of atoms within the molecule.
-
3D Structure: A three-dimensional model showcases the spatial arrangement of atoms, highlighting the strained nature of the four-membered ring.
| Property | Value |
| Molecular Formula | C₃H₆N₂O |
| Molecular Weight | 86.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Canonical SMILES | C1C(C(=O)N1)N |
| InChI Key | Not available |
Table 1: General properties of this compound.
Structural Parameters
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |
| Bond Length | C2 | =O | ~1.21 | |
| Bond Length | C2 | -N1 | ~1.38 | |
| Bond Length | C2 | -C3 | ~1.54 | |
| Bond Length | N1 | -C4 | ~1.47 | |
| Bond Length | C4 | -C3 | ~1.56 | |
| Bond Length | C4 | -N(H₂) | ~1.46 | |
| Bond Angle | O | =C2 | -N1 | ~135 |
| Bond Angle | N1 | -C2 | -C3 | ~91 |
| Bond Angle | C2 | -N1 | -C4 | ~94 |
| Bond Angle | N1 | -C4 | -C3 | ~87 |
| Bond Angle | C4 | -C3 | -C2 | ~88 |
Table 2: Predicted bond lengths and angles for this compound.
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the identification and structural elucidation of organic molecules. The following tables provide predicted spectroscopic data for this compound based on the characteristic chemical shifts and absorption frequencies of its functional groups.[1][2][3][4][5][6][7][8][9][10]
¹H NMR Spectroscopy
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on N1 | 7.5 - 8.5 | broad singlet | 1H |
| H on C4 | 4.0 - 4.5 | triplet | 1H |
| H₂ on C3 | 2.8 - 3.2 (diastereotopic) | multiplet | 2H |
| H₂ on Amino Group | 1.5 - 2.5 | broad singlet | 2H |
Table 3: Predicted ¹H NMR chemical shifts for this compound (in CDCl₃).
¹³C NMR Spectroscopy
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | 170 - 175 |
| CH-NH₂ (C4) | 50 - 55 |
| CH₂ (C3) | 40 - 45 |
Table 4: Predicted ¹³C NMR chemical shifts for this compound (in CDCl₃).[5][6][8][9]
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (lactam) | 3200 - 3300 | Medium |
| N-H stretch (amine) | 3300 - 3500 (two bands) | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C=O stretch (β-lactam) | 1730 - 1760 | Strong |
| N-H bend (amine) | 1590 - 1650 | Medium |
Table 5: Predicted characteristic IR absorption bands for this compound.[11][12][13][14][15]
Synthesis and Experimental Protocols
The synthesis of the β-lactam ring is a cornerstone of organic and medicinal chemistry. The Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine, is a prominent method for constructing the azetidin-2-one core.[16][17][18][19][20]
Synthetic Workflow
A plausible synthetic route to this compound can be envisioned through a multi-step process, culminating in a Staudinger reaction.
General Experimental Protocol for Staudinger Cycloaddition
This protocol outlines a general procedure for the key cycloaddition step. Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound.
-
Imine Preparation: The appropriate imine precursor is synthesized according to established literature procedures.
-
Reaction Setup: A solution of the imine in an anhydrous, aprotic solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Ketene Generation: In a separate flask, a solution of an appropriate acyl chloride (e.g., chloroacetyl chloride) in the same anhydrous solvent is prepared. To this solution, a tertiary amine base (e.g., triethylamine) is added dropwise at 0 °C to generate the ketene in situ.
-
Cycloaddition: The freshly prepared ketene solution is then added dropwise to the cooled imine solution over a period of 1-2 hours. The reaction mixture is stirred at -78 °C for an additional 2-4 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired β-lactam.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the azetidin-2-one scaffold is of immense interest to the pharmaceutical industry. It forms the core of β-lactam antibiotics, one of the most successful classes of antibacterial agents.
Potential as an Antibacterial Agent
The primary mechanism of action for β-lactam antibiotics is the inhibition of bacterial cell wall synthesis.[21][22][23][24][25] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[21][22][23][24][25] By inactivating PBPs, β-lactams disrupt cell wall integrity, leading to cell lysis and bacterial death. It is hypothesized that this compound could exhibit similar antibacterial properties.
Hypothesized Signaling Pathway for β-Lactam Action
The following diagram illustrates the generally accepted mechanism of action for β-lactam antibiotics, which serves as a model for the potential action of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning [ualberta.scholaris.ca]
- 8. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Solved For 4'-aminoacetophenone, can you please annotate 1. | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 182.160.97.198:8080 [182.160.97.198:8080]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. β-Lactam synthesis [organic-chemistry.org]
- 21. gonvvama.com [gonvvama.com]
- 22. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 23. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 24. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 25. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminoazetidin-2-one: A Technical Overview of its Core Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Structure: The Azetidin-2-one (β-Lactam) Ring
The foundational structure of 4-aminoazetidin-2-one is the azetidin-2-one ring, a four-membered lactam.[1] This strained ring system is of paramount importance in medicinal chemistry, forming the core of numerous β-lactam antibiotics such as penicillins and cephalosporins.[1][2] The reactivity and biological activity of these compounds are largely dictated by the inherent strain of the four-membered ring.[2]
The simplest β-lactam is 2-azetidinone itself.[1] The nomenclature designates the nitrogen atom at position 1, the carbonyl carbon at position 2, and the subsequent carbons as 3 and 4. Therefore, this compound refers to an azetidin-2-one ring with an amino group substituted at the 4th position.
Identifiers of Azetidin-2-one and Related Compounds
Due to the limited public data on the specific molecule this compound, this section provides identifiers for the parent azetidin-2-one and a closely related substituted analog, (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid, to serve as a reference for researchers.
| Identifier | Azetidin-2-one | (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid |
| IUPAC Name | azetidin-2-one | (2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid |
| CAS Number | 930-21-2 | 80082-65-1[3] |
| Chemical Formula | C₃H₅NO | C₄H₈N₂O₄S[3] |
| Molecular Weight | 71.08 g/mol | 180.18 g/mol [3] |
| Synonyms | β-Propiolactam, Azetidinone | 3-AMA, (2S,3S)-3-AMINO-2-METHYL-4-OXO-1-ADETIDINESULFONIC ACID (AZETIDINE)[3] |
Synthesis of the Azetidin-2-one Ring: The Staudinger Synthesis
A cornerstone in the synthesis of β-lactams is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[1][4] This method is highly versatile and has been adapted for the synthesis of a wide array of substituted β-lactams.[5]
General Experimental Protocol for Staudinger Synthesis
The following is a generalized procedure for the synthesis of a β-lactam via the Staudinger cycloaddition. Specific reaction conditions such as solvent, temperature, and reaction time may vary depending on the specific substrates used.
Materials:
-
An appropriate acid chloride
-
A suitable imine
-
A tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or o-xylene)
Procedure:
-
A solution of the acid chloride and the tertiary amine base is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The tertiary amine acts as a dehydrohalogenating agent to generate the ketene in situ.
-
The reaction mixture is typically stirred at a controlled temperature, which can range from low temperatures (e.g., -78 °C) to room temperature or elevated temperatures, depending on the reactivity of the substrates.
-
The imine, dissolved in the same anhydrous solvent, is then added to the reaction mixture.
-
The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, crystallization, or column chromatography.
Workflow and Logical Relationships
The following diagrams illustrate the key logical relationships and a generalized workflow for the synthesis of β-lactams.
Caption: Generalized workflow of the Staudinger β-lactam synthesis.
Caption: Key relationships of the azetidin-2-one core structure.
References
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cas no for 80082-65-1,(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid ACID Cas number search msds database,online free cas number chemistry search engine,cas number sigma aldrich - PharmaSources.com [www2.pharmasources.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
The Biological Significance of the 4-Amino-β-Lactam Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously recognized as the active pharmacophore in penicillin and cephalosporin antibiotics.[1] The inherent ring strain and constrained amide bond resonance of this moiety render it highly reactive and capable of inhibiting crucial bacterial enzymes.[2] While the core β-lactam structure is essential for activity, substitutions at various positions on the ring dramatically influence the compound's biological properties, including its spectrum of activity, stability, and susceptibility to resistance mechanisms.[3] This technical guide delves into the specific biological significance of the 4-amino-β-lactam moiety, a structural feature that imparts a diverse range of therapeutic activities beyond traditional antibacterial action.
Antibacterial Activity: Targeting the Bacterial Cell Wall
The primary and most well-established biological role of β-lactam antibiotics is their bactericidal action, achieved through the inhibition of bacterial cell wall synthesis.[4] The 4-amino-β-lactam moiety, as part of the broader β-lactam family, contributes to this activity by mimicking the D-Ala-D-Ala terminus of the peptidoglycan precursor. This molecular mimicry allows the compound to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the cross-linking of the peptidoglycan cell wall.[5] The irreversible inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.[6]
The nature of the amino group and other substituents on the β-lactam ring significantly impacts the antibacterial spectrum and potency. For instance, aminothiazolyl β-lactam derivatives have been synthesized and shown to possess antibacterial activity.[7]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The antibacterial efficacy of 4-amino-β-lactam derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa | Not specified, but compound 4a2 showed highest activity | [8] |
| Aminothiazolyl cephalosporin derivatives | Gram-positive and Gram-negative bacteria | Not specified in abstract | [7] |
| Quinoline-β-lactam-based hybrids | Mycobacterium tuberculosis | Better than cephalexin and ethionamide | [9] |
| Nisin (for comparison) | Citrobacter freundii | Mean MIC of 267.9 | [10] |
| Nisin (for comparison) | Enterobacter spp. | Mean MIC of 296.76 | [10] |
| Nisin (for comparison) | Hafnia alvei | Mean MIC of 347.46 | [10] |
| Nisin (for comparison) | Klebsiella spp. | Mean MIC of 304.03 | [10] |
| Cefiderocol | Gram-negative bacilli | ≤ 2 | [11] |
Note: The table summarizes available data. Specific MIC values for a broader range of 4-amino-β-lactam compounds require further targeted literature review.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][8][12]
1. Preparation of Antimicrobial Agent:
- Prepare a stock solution of the 4-amino-β-lactam compound in a suitable solvent.[7]
- Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
2. Preparation of Bacterial Inoculum:
- Culture the test bacterium on an appropriate agar medium.
- Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
- Dilute the standardized inoculum to the final testing concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.[7]
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.
- Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
- Incubate the plate at 35-37°C for 16-20 hours.[7]
4. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Cholesterol Absorption Inhibition: A Non-Antibacterial Role
A significant and distinct biological activity of certain 4-amino-β-lactam derivatives is their ability to inhibit cholesterol absorption.[12][13] This discovery has opened avenues for the development of non-statin therapies for hypercholesterolemia. The mechanism of action is believed to involve the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[12]
Quantitative Data: IC50 Values for Cholesterol Absorption Inhibition
The potency of cholesterol absorption inhibitors is often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Assay System | IC50 Value (µM) | Reference(s) |
| Diastereoisomeric mixture of a trans-(3R,4R)-amino-β-lactam derivative | hNPC1L1/MDCKII cells | 60 | [12][13] |
Experimental Protocol: In Vitro Cholesterol Absorption Assay
This protocol outlines a cell-based assay to screen for inhibitors of cholesterol absorption.
1. Cell Culture:
- Culture Madin-Darby Canine Kidney (MDCK-II) cells, stably transfected to express human NPC1L1 (hNPC1L1/MDCKII), in a suitable growth medium.[12][14]
- Seed the cells in a 96-well plate and allow them to grow to confluence.[4]
2. Compound Treatment:
- Prepare various concentrations of the test 4-amino-β-lactam compounds.
- Treat the cells with the compounds for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control inhibitor (e.g., ezetimibe).[4]
3. Cholesterol Staining:
- After treatment, fix the cells using a suitable fixative solution.[4]
- Wash the cells with a wash buffer.
- Stain the intracellular cholesterol using a fluorescent probe such as Filipin III. Filipin binds specifically to unesterified cholesterol.[4]
4. Imaging and Quantification:
- Visualize the stained cells using a fluorescence microscope.[4]
- Quantify the fluorescence intensity to determine the amount of intracellular cholesterol. A reduction in fluorescence in compound-treated cells compared to the vehicle control indicates inhibition of cholesterol absorption.
- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Enzyme Inhibition: Targeting Human Leukocyte Elastase
Certain 4-oxo-β-lactams, which can be considered derivatives of 4-amino-β-lactams, have been identified as potent and selective inhibitors of human leukocyte elastase (HLE).[15] HLE is a serine protease implicated in the pathogenesis of inflammatory lung diseases.[15][16] The inhibitory mechanism involves the acylation of the active site serine residue of the enzyme by the strained β-lactam ring.
Quantitative Data: Inhibition of Human Leukocyte Elastase
The inhibitory potency against HLE is characterized by the second-order rate constant (k_on) or IC50 values.
| Compound Class | Enzyme | k_on (M⁻¹s⁻¹) or IC50 | Reference(s) |
| 4-Oxo-β-lactams with a heteroarylthiomethyl group on the N(1)-aryl moiety | Human Leukocyte Elastase | k_on = 3.24 x 10⁶ | [15] |
| 7α-methoxy cephalosporanic acid derivatives | Human Leukocyte Elastase | Not specified, but most potent | [16] |
Anticancer Potential: A Developing Area of Research
Emerging research suggests that some β-lactam derivatives possess anticancer properties.[14][17] While this is a less explored area for 4-amino-β-lactams specifically, the broader class of β-lactams has been shown to induce apoptosis and inhibit tumor cell growth.[15] The mechanisms are varied and can include the induction of DNA damage. Further research is needed to fully elucidate the potential of 4-amino-β-lactam scaffolds in oncology.
Visualizations of Key Biological Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of β-lactam antibiotics.
Caption: Experimental workflow for screening cholesterol absorption inhibitors.
Caption: Key structure-activity relationships of the 4-amino-β-lactam moiety.
Conclusion
The 4-amino-β-lactam moiety represents a versatile scaffold in medicinal chemistry, extending the therapeutic potential of the classic β-lactam ring far beyond its antibacterial origins. While retaining the fundamental ability to inhibit bacterial cell wall synthesis, strategic modifications incorporating a 4-amino group have led to the discovery of potent inhibitors of cholesterol absorption and human leukocyte elastase. The ongoing exploration of this chemical space holds promise for the development of novel therapeutics for a range of diseases, from infectious diseases to metabolic and inflammatory disorders, and potentially even cancer. Further research into the structure-activity relationships and mechanisms of action of diverse 4-amino-β-lactam derivatives will be crucial for realizing their full therapeutic potential.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to beta-lactams in Gram-negative bacilli: relevance and potential therapeutic alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Transcytosis Assay for Transport of Glycosphingolipids across MDCK-II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Oxo-beta-lactams (azetidine-2,4-diones) are potent and selective inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxyl radical - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
4-Aminoazetidin-2-one stereoisomers and chirality
An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Aminoazetidin-2-one
Abstract
This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, a core structural motif in many β-lactam antibiotics. The document details the molecular basis of its chirality, the properties of its stereoisomers, and key experimental protocols for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or interested in chiral β-lactam structures.
Introduction
The azetidin-2-one ring, commonly known as the β-lactam ring, is a cornerstone of medicinal chemistry, most notably as the active core of the vast family of β-lactam antibiotics. The this compound scaffold serves as a fundamental building block for the synthesis of numerous biologically active compounds. The substitution at the C4 position introduces a chiral center, leading to the existence of stereoisomers. It is a well-established principle in pharmacology that the stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. Therefore, a thorough understanding and control of the stereochemistry of this compound and its derivatives are paramount for the development of safe and effective therapeutics.
Chirality of this compound
The chirality of this compound arises from the presence of a single stereocenter at the C4 position of the azetidinone ring. This carbon atom is bonded to four different substituent groups:
-
An amino group (-NH₂)
-
A hydrogen atom (-H)
-
The nitrogen atom of the lactam ring (part of the -N-C=O path)
-
The C3 methylene group of the ring (part of the -CH₂-C=O path)
Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-4-aminoazetidin-2-one and (S)-4-aminoazetidin-2-one. These molecules are non-superimposable mirror images of each other.
Caption: Stereoisomers of this compound.
Physicochemical and Biological Properties of Stereoisomers
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light and other chiral molecules. One enantiomer will rotate plane-polarized light in the clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in the counter-clockwise (-) direction (levorotatory) by an equal magnitude.[1][2] This property is known as optical activity and is quantified as the specific rotation.
The biological activities of enantiomers can differ significantly because biological systems (e.g., enzymes, receptors) are themselves chiral. For many active pharmaceutical ingredients, one enantiomer provides the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[3] For instance, in a study of (1,2-benzothiazin-4-yl)acetic acid enantiomers, the (R)-(-)-enantiomer was found to be 35 times more active as an aldose reductase inhibitor than its (S)-(+)-counterpart.[3]
| Property | (R)-4-aminoazetidin-2-one | (S)-4-aminoazetidin-2-one | Reference |
| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O | N/A |
| Molar Mass | 86.09 g/mol | 86.09 g/mol | N/A |
| Melting Point | Identical | Identical | N/A |
| Solubility (achiral solvents) | Identical | Identical | N/A |
| Specific Rotation ([α]D) | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | [2] |
| Biological Activity | Potentially differs significantly | Potentially differs significantly | [3] |
Table 1: Comparative Properties of this compound Stereoisomers.
Experimental Protocols
The preparation and characterization of single enantiomers require specialized synthetic and analytical techniques.
Stereoselective Synthesis
Asymmetric synthesis is employed to produce a single, desired enantiomer, thereby avoiding the wasteful separation of a racemic mixture. A common strategy for synthesizing chiral β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. To induce stereoselectivity, a chiral auxiliary is typically attached to either the ketene or the imine, directing the formation of one diastereomer over the other.
General Protocol: Staudinger Synthesis with a Chiral Auxiliary
-
Imine Formation: React a primary amine with an aldehyde to form the desired imine. To create a chiral imine, a chiral amine (e.g., (R)-phenylethylamine) is used.
-
Ketene Formation: In a separate flask, treat an acyl chloride (e.g., chloroacetyl chloride) with a tertiary amine base (e.g., triethylamine) at low temperature (e.g., -78 °C) to generate the ketene in situ.
-
[2+2] Cycloaddition: Add the solution containing the chiral imine to the ketene solution. The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature. The chiral auxiliary on the imine directs the ketene to attack from a specific face, leading to the preferential formation of one diastereomer of the β-lactam.
-
Purification: The resulting diastereomeric mixture is purified using column chromatography to isolate the desired product.
-
Auxiliary Cleavage: The chiral auxiliary is chemically cleaved from the β-lactam (e.g., via hydrogenolysis) to yield the enantiomerically enriched final product, such as a derivative of this compound.
Enantiomeric Resolution via Chiral HPLC
When a racemic mixture is synthesized, the enantiomers must be separated through a process called chiral resolution.[4] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used methods for this purpose.[5]
Protocol: Chiral HPLC Separation of Amino-Heterocycles
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating a wide range of chiral compounds, including amines.[5]
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like isopropanol (e.g., 90:10 v/v hexane:isopropanol). The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).
-
Procedure:
-
The racemic mixture of this compound is dissolved in the mobile phase.
-
The solution is injected onto the chiral HPLC column.
-
The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates.
-
The separated enantiomers elute from the column at distinct retention times and are detected by the UV detector, resulting in two separate peaks in the chromatogram.
-
Fractions corresponding to each peak can be collected to obtain the isolated, pure enantiomers.
-
Caption: Workflow for Chiral Resolution by HPLC.
Determination of Absolute Configuration
While chiral separation can isolate enantiomers, it does not identify which peak corresponds to the (R) or (S) configuration. The unambiguous determination of the absolute stereochemistry requires specific analytical techniques. Single-crystal X-ray crystallography is considered the gold standard method. By diffracting X-rays off a crystalline sample of a pure enantiomer, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule and thus its absolute configuration.
Conclusion
The this compound molecule possesses a single stereocenter at the C4 position, giving rise to (R) and (S) enantiomers. These stereoisomers have identical physical properties in an achiral environment but differ in their optical activity and, most importantly, their biological effects. The ability to synthesize, separate, and characterize these individual stereoisomers is crucial for the rational design and development of novel β-lactam-based therapeutic agents. The experimental protocols outlined in this guide, including stereoselective synthesis and chiral HPLC resolution, provide a foundational framework for researchers working to unlock the therapeutic potential of specific this compound stereoisomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Theoretical Stability of 4-Aminoazetidin-2-one: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 4-Aminoazetidin-2-one, a core structural motif in various β-lactam antibiotics. Understanding the intrinsic stability of this molecule is paramount for the rational design of novel therapeutic agents with enhanced efficacy and reduced degradation. This document outlines the computational methodologies, presents key stability indicators in a structured format, and visualizes the theoretical workflow and potential degradation pathways.
I. Introduction to this compound Stability
The stability of the β-lactam ring is a critical determinant of the therapeutic efficacy of penicillin and cephalosporin antibiotics. The four-membered azetidinone ring is inherently strained, making it susceptible to hydrolytic cleavage. The substituent at the C4 position significantly influences this stability. In this compound, the amino group's electronic effects—both inductive and resonant—play a crucial role in modulating the reactivity of the β-lactam carbonyl group and, consequently, the overall stability of the molecule.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful tool to probe the electronic structure, conformational landscape, and thermodynamic stability of this compound. These in silico methods provide insights that are often difficult to obtain through experimental means alone, guiding synthetic efforts and accelerating the drug discovery process.
II. Theoretical and Computational Methodologies
The stability of this compound can be rigorously assessed using a variety of computational chemistry techniques. The following protocols describe a standard workflow for such theoretical investigations.
A. Conformational Analysis
A thorough exploration of the conformational space of this compound is the foundational step in assessing its stability. The relative energies of different conformers provide insight into the most probable structures at equilibrium.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., MMFF94 force field) or semi-empirical quantum mechanics (e.g., PM7).
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Frequency Analysis: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Relative Energy Calculation: The relative electronic energies, enthalpies, and Gibbs free energies of the conformers are calculated to determine their relative populations according to the Boltzmann distribution.
B. Electronic Structure Analysis
The electronic properties of this compound are key to understanding its reactivity and stability. Analysis of the charge distribution and molecular orbitals can reveal sites susceptible to nucleophilic attack.
Experimental Protocol:
-
Wavefunction Calculation: A high-level DFT calculation (e.g., B3LYP/6-311+G(d,p)) is performed on the lowest energy conformer to obtain the molecular wavefunction.
-
Population Analysis: Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM), are used to calculate the partial atomic charges on the atoms of the β-lactam ring. This helps identify the electrophilicity of the carbonyl carbon.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The LUMO is of particular interest as it indicates the regions most susceptible to nucleophilic attack.
C. Ring Strain Energy Calculation
The inherent strain of the four-membered ring is a primary driver of its reactivity. Calculating the ring strain energy (RSE) provides a quantitative measure of this instability.
Experimental Protocol:
-
Homodesmotic Reaction Scheme: A balanced chemical equation (homodesmotic reaction) is designed where the number and types of bonds are conserved on both the reactant and product sides, minimizing errors in the calculated energies. For this compound, a suitable reaction would involve breaking the C-C and C-N bonds of the ring to form open-chain analogues.
-
Energy Calculations: The electronic energies of all species in the homodesmotic reaction are calculated at a consistent and high level of theory (e.g., CBS-QB3 or G4(MP2)).
-
RSE Calculation: The RSE is calculated as the difference in the total electronic energies between the products and the reactants of the homodesmotic reaction.
D. Hydrolysis Reaction Pathway Analysis
Modeling the hydrolysis of the β-lactam ring provides critical information about the kinetic stability of this compound. This involves identifying the transition state and calculating the activation energy for the ring-opening reaction.
Experimental Protocol:
-
Reactant and Product Complex Formation: The initial reactant complex (this compound with one or more water molecules) and the final ring-opened product are modeled and their geometries optimized.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are commonly employed.
-
Transition State Verification: The located TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS connects the desired reactant and product minima.
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant complex.
III. Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following tables present a generalized summary of the types of quantitative data that would be obtained from the theoretical calculations described above. The values are illustrative and intended to provide a framework for comparison.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1 (Global Minimum) | 0.00 | 0.00 | 0.00 |
| 2 | 1.52 | 1.48 | 1.65 |
| 3 | 3.10 | 3.05 | 3.25 |
Table 2: Calculated Electronic Properties of the β-Lactam Ring in this compound (Lowest Energy Conformer)
| Property | Value |
| NBO Charge on Carbonyl Carbon (C=O) | +0.65 e |
| NBO Charge on Carbonyl Oxygen (C=O) | -0.58 e |
| NBO Charge on Lactam Nitrogen | -0.45 e |
| LUMO Energy | -0.05 Hartree |
| HOMO Energy | -0.25 Hartree |
| HOMO-LUMO Gap | 0.20 Hartree |
Table 3: Ring Strain and Hydrolysis Activation Energies
| Parameter | Calculated Value (kcal/mol) |
| Ring Strain Energy (RSE) | 25 - 30 |
| Activation Energy for Hydrolysis (ΔG‡) | 20 - 25 |
IV. Visualizing Theoretical Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the computational protocols and a potential degradation pathway for this compound.
Caption: Computational workflow for the stability analysis of this compound.
Caption: Proposed pathway for the hydrolysis of this compound.
V. Conclusion
Theoretical calculations provide an indispensable framework for understanding and predicting the stability of this compound. By employing a combination of conformational analysis, electronic structure calculations, and reaction pathway modeling, researchers can gain deep insights into the factors governing the integrity of the β-lactam ring. The methodologies and data structures presented in this guide offer a robust starting point for in silico investigations aimed at the development of next-generation antibiotics with improved stability profiles. The visualized workflows further clarify the logical progression of these computational studies, facilitating their implementation in drug discovery and development pipelines.
An In-depth Technical Guide to 4-Aminoazetidin-2-one and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-aminoazetidin-2-one and its derivatives, a class of compounds with significant therapeutic potential. This document details their synthesis, diverse biological activities, and the experimental protocols utilized in their evaluation. Particular emphasis is placed on their promising antibacterial and enzyme-inhibitory properties.
Introduction
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in a multitude of life-saving β-lactam antibiotics. The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. These derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and even anticancer agents. This guide will delve into the synthesis of these compounds, present their biological data in a clear and comparative format, and provide detailed experimental methodologies for their preparation and evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and versatile method for constructing the β-lactam ring is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.
A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.
Experimental Protocol: General Synthesis of 4-Aryl-3-chloro-1-(substituted)-azetidin-2-ones via Staudinger Reaction
This protocol describes a typical Staudinger reaction for the synthesis of 3-chloro-2-azetidinones from Schiff bases.
Materials:
-
Substituted Schiff base (1 mmol)
-
Chloroacetyl chloride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Dry benzene or dioxane (20 mL)
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
Dissolve the substituted Schiff base (1 mmol) in dry benzene or dioxane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (1.5 mmol) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 mmol) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired 4-aryl-3-chloro-1-(substituted)-azetidin-2-one.
-
Characterize the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, with notable success in the areas of antibacterial and enzyme inhibition.
Antibacterial Activity
Many this compound derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Staphylococcus aureus | 12.5 - 100 | [1] |
| Escherichia coli | 25 - 100 | [1] | |
| Pseudomonas aeruginosa | 50 - >100 | [1] | |
| Azetidinium derivatives | Escherichia coli | >100 | [2] |
| Staphylococcus aureus | 10 - >100 | [2] | |
| Thiazolidinone-azetidinone hybrids | Bacillus subtilis | 6.25 - 50 | [3] |
| Escherichia coli | 12.5 - 100 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the MIC of synthesized compounds against a bacterial strain, such as E. coli.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C for 18-24 hours.
-
Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Visual inspection or measurement of optical density (OD) at 600 nm can be used to determine growth inhibition.
-
Enzyme Inhibition
Certain this compound derivatives have been identified as potent inhibitors of various enzymes, including human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| 4-Alkylidene-β-lactams | Human Leukocyte Elastase | 4 - >100 | [1] |
| Gelatinase MMP-2 | 60 - >100 | [1] |
Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against HLE.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test compounds
-
Standard inhibitor (e.g., Sivelestat)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, HLE solution, and assay buffer.
-
Include a positive control (HLE without inhibitor) and a negative control (assay buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HLE substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
While the primary mechanism of antibacterial action for many β-lactam compounds is the inhibition of cell wall synthesis, their effects on eukaryotic cells are less understood. Research suggests that β-lactam antibiotics can covalently bind to eukaryotic cellular proteins, potentially modulating their function. For instance, some β-lactams have been shown to affect T-cell functions and gene expression. However, specific signaling pathways directly modulated by this compound derivatives in mammalian cells are not yet well-elucidated and represent an active area of research.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries for screening and lead optimization. The potent antibacterial and enzyme-inhibitory activities highlighted in this guide underscore their therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds in both prokaryotic and eukaryotic systems to fully realize their potential in drug development. Further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.
References
4-Aminoazetidin-2-one: A Privileged Pharmacophore in Drug Discovery
The 4-aminoazetidin-2-one core, a derivative of the four-membered β-lactam ring, stands as a cornerstone in medicinal chemistry. Its inherent ring strain and versatile substitution patterns have established it as a privileged pharmacophore, a molecular framework that is repeatedly found in biologically active compounds.[1] This technical guide delves into the synthesis, mechanisms of action, and diverse therapeutic applications of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The construction of the this compound scaffold is a pivotal step in the development of novel therapeutic agents. The Staudinger [2+2] ketene-imine cycloaddition is a widely employed and robust method for the synthesis of the β-lactam ring.[2] This reaction involves the formation of a zwitterionic intermediate through the nucleophilic attack of an imine nitrogen on a ketene carbonyl, which then cyclizes to yield the 2-azetidinone ring.[2] The stereochemistry of the final product, whether cis or trans, is influenced by the reaction conditions and the nature of the substituents.[3]
A general synthetic approach often begins with the preparation of a Schiff base (imine) from the condensation of an amine and an aldehyde.[4] Subsequent treatment of the Schiff base with a substituted acetyl chloride in the presence of a base, such as triethylamine, affords the corresponding 2-azetidinone derivative.[5]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
The most prominent mechanism of action for many this compound derivatives, particularly in their role as antibacterial agents, is the inhibition of bacterial cell wall synthesis. The structural analogy of the β-lactam ring to the D-Ala-D-Ala moiety of the peptidoglycan precursor allows it to act as a suicide inhibitor of transpeptidases, enzymes crucial for cross-linking the peptidoglycan chains.[6]
The strained amide bond of the β-lactam ring is highly susceptible to nucleophilic attack by a serine residue in the active site of the transpeptidase. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall synthesis.[6] The compromised cell wall is unable to withstand the internal osmotic pressure, leading to bacterial cell lysis and death.[6]
Diverse Biological Activities and Therapeutic Potential
The this compound scaffold has been extensively explored, leading to the discovery of compounds with a wide spectrum of biological activities beyond their antibacterial properties. These include:
-
Antimicrobial Activity: Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[5][7][8][9]
-
Antitubercular Activity: Certain azetidinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11]
-
Anticancer Activity: Several 3-amino-2-azetidinone derivatives have been synthesized as analogues of combretastatin A4 and have shown significant anti-proliferative activity against cancer cell lines by inhibiting tubulin polymerization.[3]
-
Anti-inflammatory and Analgesic Activity: The azetidinone nucleus has been incorporated into molecules exhibiting anti-inflammatory and analgesic properties.[5][8]
-
Anticonvulsant Activity: Some derivatives have shown potential as anticonvulsant agents.[8]
-
Antioxidant Activity: A number of synthesized azetidinone derivatives have displayed notable antioxidant potential.[5][9]
-
Enzyme Inhibition: The 2-azetidinone ring can function as an inhibitor for various enzymes beyond transpeptidases.[12]
Quantitative Biological Data
The biological activity of various this compound derivatives has been quantified through in vitro assays. The following tables summarize some of the reported data.
Table 1: Antibacterial Activity of Selected Azetidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 4c | M. tuberculosis | >50 | [11] |
| 4d | M. tuberculosis | >50 | [11] |
| 4e | M. tuberculosis | 25 | [11] |
| 4f | M. tuberculosis | 25 | [11] |
| 4h | M. tuberculosis | 6.25 | [11] |
| 4i | M. tuberculosis | 6.25 | [11] |
| 4j | M. tuberculosis | 6.25 | [11] |
| Isoniazid (Standard) | M. tuberculosis | 1.25 | [11] |
| Rifampicin (Standard) | M. tuberculosis | 2.50 | [11] |
Table 2: Anticancer Activity of 3-Amino-2-azetidinone Derivatives against SW48 Colon Cancer Cell Line
| Compound | IC50 (nM) | Reference |
| Compound Series | 14.0 - 564.2 | [3] |
Key Experimental Protocols
Antibacterial Activity Assessment: Cup-Plate Agar Diffusion Method
This method is a widely used technique to determine the antimicrobial activity of a substance.[9]
Methodology:
-
Media Preparation: A nutrient broth medium is prepared and sterilized.
-
Inoculum Preparation: The test bacterial strains are sub-cultured in the nutrient broth and incubated. A loopful of the culture is then transferred to a fresh nutrient broth to prepare the bacterial inoculum.[9]
-
Plate Preparation: The sterilized agar medium is inoculated with the respective bacterial strain and poured into sterile Petri plates.
-
Well Creation: Once the agar solidifies, wells are created using a sterile borer.
-
Compound Application: A defined concentration of the synthesized azetidinone derivatives and a standard antibiotic are added to the wells.
-
Incubation: The plates are incubated at 37±1°C for 24 hours.[9]
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition in millimeters.[9] A larger zone of inhibition indicates greater antibacterial activity.
Antitubercular Activity Assessment
The antitubercular activity of synthesized compounds is often evaluated against Mycobacterium tuberculosis using methods like the Lowenstein-Jensen medium method.[11]
Methodology:
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent like dimethylsulfoxide (DMSO) to prepare stock solutions.
-
Media Inoculation: The Lowenstein-Jensen medium is inoculated with a standardized culture of M. tuberculosis.
-
Compound Addition: The test compounds are added to the medium at various concentrations.
-
Incubation: The cultures are incubated under appropriate conditions for several weeks.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[11] Standard drugs like isoniazid and rifampicin are used as positive controls.[11]
Conclusion and Future Directions
The this compound pharmacophore continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability to introduce diverse substituents at various positions of the ring allow for the fine-tuning of its biological activity. While its role in the development of antibacterial agents is well-established, the growing body of evidence for its efficacy in other therapeutic areas, such as oncology and neurology, highlights its vast potential. Future research will likely focus on the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of new mechanisms of action beyond the classical inhibition of transpeptidases will open up new avenues for the application of this versatile scaffold in addressing unmet medical needs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. go.drugbank.com [go.drugbank.com]
Solubility Profile of 4-Aminoazetidin-2-one: A Technical Guide for Drug Development Professionals
Introduction to 4-Aminoazetidin-2-one
This compound is a cyclic β-lactam that serves as a crucial scaffold in medicinal chemistry. Its structural motif is central to a wide array of antibiotics and other therapeutic agents. The presence of both a basic amino group and an acidic lactam functionality imparts amphoteric properties, which are expected to govern its solubility behavior in different solvent systems. Understanding this solubility is paramount for its effective use in synthetic reactions, purification processes, and for the formulation of any resulting drug candidates.
Predicted Solubility of this compound
Based on its amphoteric nature, the solubility of this compound is predicted to be highly dependent on the pH of the aqueous medium. Similar to other amphoteric β-lactam antibiotics, it is expected to exhibit a U-shaped pH-solubility profile, with minimum solubility at its isoelectric point and increased solubility in both acidic and alkaline conditions.
In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the polar amino and carbonyl groups suggests that it will be more soluble in polar protic and aprotic solvents.
The following table summarizes the predicted solubility of this compound in various common solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with both the amino and carbonyl groups should facilitate dissolution. In water, solubility is expected to be significantly influenced by pH. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The lack of polarity and hydrogen bonding capability of these solvents makes them poor solvents for the highly polar this compound. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | Protonation of the amino group to form a water-soluble salt will significantly increase solubility. |
| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | High | Deprotonation of the lactam nitrogen (though less acidic than a carboxylic acid, it can be deprotonated by a strong base) or hydrolysis of the lactam ring can lead to the formation of a soluble salt, increasing its apparent solubility. The stability of the compound in basic conditions should be considered. |
Experimental Protocols for Solubility Determination
For researchers and drug development professionals seeking to obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
High-Throughput Kinetic Solubility Assay (Nephelometry)
For earlier stages of drug discovery where a rapid assessment of solubility is needed, a kinetic solubility assay can be employed. This method measures the concentration at which the compound precipitates from a solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Add the stock solution to a series of wells in a microplate containing the aqueous buffer of interest, creating a range of concentrations.
-
Precipitation Monitoring: Monitor the turbidity or light scattering of each well over time using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Visualization of Synthetic Pathway
The synthesis of the azetidin-2-one core is fundamental to accessing compounds like this compound. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic and versatile method for constructing this four-membered ring system.
Caption: General workflow for the Staudinger synthesis of the azetidin-2-one core.
Conclusion
While quantitative solubility data for this compound is currently unavailable, its chemical structure provides a strong basis for predicting its solubility behavior. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to determine its precise solubility in relevant solvent systems. This information will be invaluable for the continued development of novel therapeutics based on this important chemical scaffold.
Methodological & Application
Application Notes and Protocols: Staudinger Cycloaddition for 4-Aminoazetidin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoazetidin-2-one, or 4-amino-β-lactam, core is a privileged scaffold in medicinal chemistry, most notably as a key structural component of numerous β-lactam antibiotics like penicillins and cephalosporins.[1][2] The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, stands as a cornerstone for the synthesis of the β-lactam ring.[3][4] This application note provides a detailed overview and experimental protocols for the synthesis of 4-aminoazetidin-2-ones, a class of compounds with significant potential in drug discovery, not only as antibacterial agents but also as inhibitors of various enzymes.[5][6]
The synthetic strategy primarily involves a two-step sequence: the Staudinger cycloaddition of an appropriate imine with azidoacetyl chloride to yield a 4-azidoazetidin-2-one intermediate, followed by the reduction of the azido group to the desired primary amine. This approach allows for the introduction of diverse substituents on the azetidinone ring, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
Reaction Mechanism and Stereochemistry
The Staudinger cycloaddition proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate furnishes the β-lactam ring.[4] The stereochemical outcome of the reaction, yielding either cis or trans diastereomers, is influenced by several factors including the nature of the substituents on the imine and ketene, the solvent, and the reaction temperature. Generally, the use of N-aryl imines in the Staudinger reaction with substituted ketenes often leads to the preferential formation of the cis diastereomer.
Experimental Protocols
This section details the experimental procedures for the synthesis of 4-aminoazetidin-2-ones, divided into three key stages: synthesis of the imine precursor, the Staudinger cycloaddition to form the 4-azidoazetidin-2-one, and the final reduction to the this compound.
Protocol 1: Synthesis of Imine Precursors (Schiff Bases)
Imines (Schiff bases) are typically synthesized by the condensation of a primary amine with an aldehyde or ketone.
Materials:
-
Substituted aniline or other primary amine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or ethanol)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude imine can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Protocol 2: Staudinger Cycloaddition for 4-Azidoazetidin-2-one Synthesis
This protocol describes the [2+2] cycloaddition between an imine and azidoacetyl chloride to form the 4-azido-β-lactam.
Materials:
-
Imine (1.0 eq)
-
Azidoacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the imine in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
In a separate flask, prepare a solution of azidoacetyl chloride in anhydrous DCM.
-
Add the azidoacetyl chloride solution dropwise to the imine and TEA mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-azidoazetidin-2-one.
Protocol 3: Reduction of 4-Azidoazetidin-2-one to this compound
The final step is the reduction of the azido group to a primary amine. Two common methods are provided: catalytic hydrogenation and Staudinger reduction.
Materials:
-
4-Azidoazetidin-2-one (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 4-azidoazetidin-2-one in MeOH or EtOAc in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the this compound. Further purification can be performed by recrystallization or column chromatography if necessary.
Materials:
-
4-Azidoazetidin-2-one (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the 4-azidoazetidin-2-one in THF in a round-bottom flask.[7][8]
-
Add triphenylphosphine to the solution and stir at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.[9]
-
After the azide has been consumed (typically 2-4 hours), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir the mixture for an additional 1-2 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 4-azidoazetidin-2-ones and their subsequent reduction to 4-aminoazetidin-2-ones.
Table 1: Synthesis of 4-Azidoazetidin-2-ones via Staudinger Cycloaddition
| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Phenyl | Phenyl | >95:5 | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | >95:5 | 88 |
| 3 | 4-Chlorophenyl | Phenyl | >95:5 | 82 |
| 4 | Phenyl | 4-Nitrophenyl | >95:5 | 75 |
| 5 | Thien-2-yl | Phenyl | >95:5 | 80 |
Table 2: Reduction of 4-Azidoazetidin-2-ones to 4-Aminoazetidin-2-ones
| Entry | Reduction Method | Substrate (R¹, R²) | Yield (%) |
| 1 | H₂/Pd-C | Phenyl, Phenyl | 95 |
| 2 | PPh₃, H₂O | Phenyl, Phenyl | 92 |
| 3 | H₂/Pd-C | 4-Methoxyphenyl, Phenyl | 96 |
| 4 | PPh₃, H₂O | 4-Chlorophenyl, Phenyl | 90 |
| 5 | H₂/Pd-C | Thien-2-yl, Phenyl | 93 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4-Aminoazetidin-2-ones.
Caption: Mechanism of this compound synthesis via Staudinger cycloaddition.
Applications in Drug Development
4-Aminoazetidin-2-ones are of significant interest to the pharmaceutical industry due to their diverse biological activities.
-
Antibacterial Agents: As analogs of penicillins and cephalosporins, these compounds are primarily investigated for their potential as antibacterial agents. They act by inhibiting bacterial cell wall synthesis.[1][2] The amino group at the C4 position provides a handle for further functionalization to modulate the antibacterial spectrum and overcome resistance mechanisms.
-
Enzyme Inhibitors: Beyond their antibacterial properties, this compound derivatives have been explored as inhibitors of various enzymes, including:
-
β-Lactamases: These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Novel β-lactam structures can act as inhibitors of these enzymes, thereby restoring the efficacy of existing antibiotics.[5]
-
Serine Proteases: Enzymes such as human leukocyte elastase (HLE) are implicated in inflammatory diseases. Substituted azetidinones have shown inhibitory activity against these proteases.[6]
-
Other Enzymes: The strained four-membered ring of the β-lactam can act as a reactive pharmacophore, leading to the inhibition of other enzymes involved in various disease pathways.
-
The synthetic accessibility and the potential for diversification make the this compound scaffold a valuable starting point for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 4. omnia.college-de-france.fr [omnia.college-de-france.fr]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Staudinger Reaction [organic-chemistry.org]
Protecting Group Strategies for the Synthesis of 4-Aminoazetidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Aminoazetidin-2-one, a key building block in the development of β-lactam antibiotics and other pharmaceuticals. The focus is on effective protecting group strategies to ensure high-yield and stereoselective synthesis.
Introduction
The this compound core is a privileged structure in medicinal chemistry. Its synthesis requires careful management of the reactive amino group at the C4 position and the lactam nitrogen. Protecting groups are essential to prevent unwanted side reactions and to control the stereochemistry during the formation of the β-lactam ring. This guide outlines common and effective protecting group strategies, including the use of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and phthalimido (Pht) groups for the 4-amino functionality, and the p-methoxyphenyl (PMP) group for the lactam nitrogen.
Protecting Group Strategies: An Overview
The synthesis of this compound typically involves the cyclization of a protected amino acid precursor, such as L-aspartic acid or L-2,4-diaminobutyric acid. An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group in the presence of others.[1]
A common approach involves the protection of the 4-amino group with a robust group that can withstand the cyclization conditions, followed by protection of the lactam nitrogen if necessary. The choice of protecting groups is critical and depends on the specific synthetic route and the desired final product.
Below is a logical workflow for a typical synthesis involving protecting groups.
Caption: General workflow for this compound synthesis.
Quantitative Data on Protecting Group Strategies
The selection of a protecting group strategy significantly impacts the overall yield of the synthesis. The following table summarizes typical yields for key protection and deprotection steps in the synthesis of this compound derivatives.
| Step | Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| N-Protection of Lactam | p-Methoxyphenyl (PMP) | p-Anisidine, DCC, CH2Cl2, rt | 85-95 | [2] |
| N-Deprotection of Lactam | p-Methoxyphenyl (PMP) | Ceric Ammonium Nitrate (CAN), MeCN/H2O, 0 °C | 80-95 | [3] |
| 4-Amino Protection | tert-Butyloxycarbonyl (Boc) | Boc2O, Et3N, CH2Cl2, rt | 90-98 | [4] |
| 4-Amino Deprotection | tert-Butyloxycarbonyl (Boc) | TFA/CH2Cl2 or HCl/Dioxane, rt | 95-100 | [4] |
| 4-Amino Protection | Benzyloxycarbonyl (Cbz) | Cbz-Cl, NaHCO3, THF/H2O, 0 °C | 90 | [5] |
| 4-Amino Deprotection | Benzyloxycarbonyl (Cbz) | H2, Pd/C, MeOH, rt | 93-98 | [6] |
| 4-Amino Protection | Phthalimido (Pht) | Phthalic anhydride, heat or Phthaloyl chloride, base | 85-95 | [7] |
| 4-Amino Deprotection | Phthalimido (Pht) | Hydrazine hydrate, EtOH, reflux | 80-90 | [8] |
Experimental Protocols
Protocol 1: N-Protection of Azetidin-2-one with p-Methoxyphenyl (PMP) Group
This protocol describes the protection of the lactam nitrogen, which is often a necessary step to prevent side reactions during subsequent functionalization.
Materials:
-
Azetidin-2-one
-
p-Anisidine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve azetidin-2-one (1.0 eq) and p-anisidine (1.1 eq) in anhydrous CH2Cl2 in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(p-methoxyphenyl)azetidin-2-one.
Protocol 2: N-Deprotection of PMP-Protected Azetidin-2-one
This protocol details the oxidative removal of the PMP group from the lactam nitrogen.[3]
Materials:
-
N-(p-methoxyphenyl)azetidin-2-one
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the N-(p-methoxyphenyl)azetidin-2-one (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of Ceric Ammonium Nitrate (CAN) (2.5-3.0 eq) in water to the cooled reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected azetidin-2-one.
Protocol 3: Protection of the 4-Amino Group with Boc
This protocol describes the protection of the 4-amino group of this compound using di-tert-butyl dicarbonate (Boc2O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of Boc2O (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude N-Boc-4-aminoazetidin-2-one is often pure enough for the next step, or it can be purified by crystallization or column chromatography.
Protocol 4: Deprotection of the N-Boc Group
This protocol outlines the removal of the Boc protecting group under acidic conditions.[4]
Materials:
-
N-Boc-4-aminoazetidin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
or 4 M HCl in Dioxane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure using TFA:
-
Dissolve the N-Boc protected compound (1.0 eq) in CH2Cl2.
-
Add TFA (5-10 eq, often used as a 20-50% solution in CH2Cl2) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent.
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent if necessary.
-
Add a solution of 4 M HCl in dioxane (excess).
-
Stir the mixture at room temperature for 1-4 hours.
-
The hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
Protocol 5: Protection of the 4-Amino Group with Cbz
This protocol details the protection of the 4-amino group using benzyl chloroformate (Cbz-Cl).[5]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or another suitable base
-
Tetrahydrofuran (THF) and Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add NaHCO3 (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.1-1.5 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Protocol 6: Deprotection of the N-Cbz Group
This protocol describes the removal of the Cbz group by catalytic hydrogenation.[6]
Materials:
-
N-Cbz-4-aminoazetidin-2-one
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective removal of one protecting group while others remain intact. This is particularly useful in the synthesis of complex molecules. For this compound, an example of an orthogonal strategy would be the use of a PMP group on the lactam nitrogen and a Boc group on the 4-amino group. The PMP group can be removed under oxidative conditions (CAN), while the Boc group is stable to these conditions but can be removed with acid.
Caption: Orthogonal deprotection of a dually protected this compound.
Conclusion
The successful synthesis of this compound and its derivatives relies heavily on the strategic use of protecting groups. The choice of protecting groups for the 4-amino and lactam nitrogen positions should be guided by the overall synthetic plan, considering factors such as stability to reaction conditions and the ease and selectivity of removal. The protocols and data presented in this document provide a foundation for developing robust and efficient synthetic routes to this important class of molecules.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 4-Aminoazetidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Aminoazetidin-2-one, a key heterocyclic scaffold, is a critical building block in the synthesis of various β-lactam antibiotics. Its structural integrity and purity are paramount for the successful development of potent and selective therapeutic agents. This document provides a detailed protocol for the purification of this compound, focusing on a common strategy involving the deprotection of an N-protected precursor followed by chromatographic separation and crystallization. The protocols outlined are designed to yield a high-purity final product suitable for downstream applications in medicinal chemistry and drug discovery.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound from a protected precursor, N-(tert-butoxycarbonyl)-4-aminoazetidin-2-one.
| Purification Step | Sample ID | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Deprotection Reaction | Crude Deprotected Mix | 5.0 | ~4.3 (in solution) | - | ~75% |
| Column Chromatography | Pooled Fractions | ~4.3 | 3.1 | 72% | >95% |
| Crystallization | Recrystallized Solid | 3.1 | 2.5 | 81% | >99% |
Experimental Protocols
Deprotection of N-(tert-butoxycarbonyl)-4-aminoazetidin-2-one
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, this compound.
Materials:
-
N-(tert-butoxycarbonyl)-4-aminoazetidin-2-one
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-4-aminoazetidin-2-one in anhydrous dichloromethane (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
This protocol details the purification of the crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM).
-
Collect fractions and monitor the separation using TLC with a suitable stain (e.g., ninhydrin for primary amines) and a UV lamp.
-
Pool the fractions containing the pure product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a solid or oil.
Purification by Crystallization
This protocol describes the final purification step to obtain highly pure crystalline this compound.
Materials:
-
Purified this compound from column chromatography
-
Methanol (MeOH)
-
Diethyl ether
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
To induce crystallization, slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Place the flask in an ice bath to facilitate further crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Logical steps in the purification process.
Application Note: 1H and 13C NMR Characterization of 4-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 4-Aminoazetidin-2-one, a key beta-lactam intermediate, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The beta-lactam ring is a critical structural motif in a wide array of antibacterial agents.[1][2] Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which is a fundamental step in the development of novel therapeutics. This application note outlines the experimental procedure for acquiring high-resolution ¹H and ¹³C NMR spectra and presents the expected chemical shifts and coupling constants in clearly structured tables.
Introduction
This compound is a foundational building block in the synthesis of a variety of bicyclic and monocyclic β-lactam antibiotics. The stereochemistry and substitution on the azetidinone ring are crucial for its biological activity. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such small molecules in solution. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework of the molecule. This note serves as a practical guide for researchers engaged in the synthesis and analysis of this compound and its derivatives.
Experimental Protocols
Sample Preparation
-
Compound : this compound (ensure high purity, >98%).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar analyte and its distinct solvent signal that does not interfere with the analyte peaks. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) can also be used depending on the solubility and the specific information required.
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Standard : Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube : Use a clean, dry, high-precision 5 mm NMR tube.
Instrumentation
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Software : Standard NMR data acquisition and processing software.
¹H NMR Spectroscopy Protocol
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Temperature : 298 K (25 °C).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).
-
¹³C NMR Spectroscopy Protocol
-
Acquisition Parameters :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature : 298 K (25 °C).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Processing :
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.
-
Data Presentation
Disclaimer: The following tables provide expected chemical shift ranges based on the analysis of related azetidinone structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent, concentration, and temperature.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~4.5 - 5.0 | dd | J_H4-H3a ≈ 2-3, J_H4-H3b ≈ 5-6 | 1H |
| H-3a (trans to NH₂) | ~2.8 - 3.2 | dd | J_H3a-H3b ≈ 14-15, J_H3a-H4 ≈ 2-3 | 1H |
| H-3b (cis to NH₂) | ~3.3 - 3.7 | dd | J_H3b-H3a ≈ 14-15, J_H3b-H4 ≈ 5-6 | 1H |
| NH (lactam) | ~7.5 - 8.5 | br s | - | 1H |
| NH₂ (amino) | ~2.0 - 3.0 | br s | - | 2H |
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C-2) | ~170 - 175 |
| C-4 | ~50 - 55 |
| C-3 | ~40 - 45 |
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Discussion of Expected Spectra
The ¹H NMR spectrum is anticipated to show distinct signals for the three protons on the azetidinone ring. The proton at C-4, being adjacent to the amino group, is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at C-3. The C-3 protons will also appear as doublets of doublets due to geminal coupling with each other and vicinal coupling with the C-4 proton. The amide (NH) and amino (NH₂) protons are expected to be broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature.
In the ¹³C NMR spectrum, three signals are expected. The carbonyl carbon (C-2) will be the most downfield signal. The C-4 carbon, bonded to the nitrogen of the amino group, will be downfield relative to the C-3 carbon.
Conclusion
This application note provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. Adherence to this methodology will enable researchers to reliably verify the structure and purity of this important synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs centered on beta-lactam chemistry.
References
Application Notes: Infrared Spectroscopy of the β-Lactam Ring in 4-Aminoazetidin-2-one
Introduction
The β-lactam (2-azetidinone) ring is a four-membered cyclic amide that forms the core structural component of a wide array of critical antibiotics, including penicillins and cephalosporins. The chemical reactivity of this ring, which is essential for its antibacterial activity, is largely attributed to the significant ring strain and the nature of the amide bond within this strained system.[1] Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups and elucidate structural features of molecules. For β-lactam compounds, IR spectroscopy is particularly valuable for confirming the presence and integrity of the strained carbonyl group, a key indicator of the intact ring system. This note focuses on the application of IR spectroscopy for the characterization of 4-Aminoazetidin-2-one.
Molecular Structure and Key Functional Groups
This compound is a fundamental β-lactam structure featuring two primary functional groups of interest for IR analysis:
-
A β-lactam ring , which contains a strained cyclic amide.
-
A primary amino group (-NH₂) at the 4-position.
The analysis of the IR spectrum allows for the identification of vibrational modes associated with these groups, providing confirmation of the molecular structure.
Characteristic IR Absorption Frequencies
The vibrational frequencies of the functional groups in this compound are influenced by factors such as ring strain and hydrogen bonding. The most characteristic absorption is the carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a significantly higher frequency compared to acyclic amides or larger lactams (e.g., δ-valerolactam, ~1670 cm⁻¹) due to the increased ring strain.[2][3]
Table 1: Summary of Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3200 | Typically two bands for the symmetric and asymmetric stretching. |
| N-H Stretch | Lactam (N-H) | ~3220 | Often a single, sharp band. May overlap with amine stretches.[2] |
| C-H Stretch | Aliphatic (CH₂) | 3000 - 2850 | Characteristic of the methylene groups in the ring.[4] |
| C=O Stretch | β-Lactam Carbonyl | 1690 - 1650 | The most prominent and diagnostic peak for the β-lactam ring.[5] Its high frequency is a direct result of ring strain.[1] |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Can sometimes overlap with the C=O stretch region. |
| C-N Stretch | Lactam & Amine | 1380 - 1200 | The C-N stretching mode in 2-azetidinone is often coupled with the N-H bending vibration.[6] |
Note: The exact peak positions can be influenced by the sample state (solid vs. solution) and intermolecular interactions.
Protocol: ATR-FTIR Spectroscopy of this compound
1. Objective
To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory to identify its characteristic functional groups and confirm the presence of the β-lactam ring.
2. Materials and Equipment
-
Sample: this compound (solid powder)
-
Spectrometer: FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[7]
-
Tools: Spatula, Kimwipes or other soft, non-abrasive tissue.
-
Solvent: Isopropanol or ethanol for cleaning the ATR crystal.
3. Experimental Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
4. Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and the appropriate software is running.
-
Thoroughly clean the surface of the ATR crystal with a Kimwipe lightly dampened with isopropanol and allow it to dry completely. The crystal must be free of any previous sample residue.[8]
-
-
Background Measurement:
-
With the clean, empty ATR crystal in position, run a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's optical bench, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.[9]
-
Lower the press arm of the ATR accessory and apply firm, consistent pressure to ensure optimal contact between the solid sample and the crystal surface.[8] Good contact is critical for obtaining a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical settings involve scanning over a range of 4000 cm⁻¹ to 500 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Once the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction, to ensure a flat baseline.
-
Identify the major absorption peaks and compare their wavenumbers (cm⁻¹) to the expected values in Table 1 to confirm the presence of the key functional groups. Pay special attention to the strong absorption band in the 1690-1650 cm⁻¹ region, which is characteristic of the β-lactam carbonyl group.[5]
-
-
Cleanup:
-
Retract the press arm and carefully remove the majority of the powder sample from the crystal.
-
Clean the ATR crystal surface thoroughly with a Kimwipe dampened with isopropanol to remove any remaining residue.
-
Verify the crystal is clean by taking a new spectrum and ensuring no sample peaks are present.
-
5. Logical Relationship Diagram: Interpreting IR Spectra of β-Lactams
Caption: Logic for structural confirmation via IR peaks.
References
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. youtube.com [youtube.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. utm.mx [utm.mx]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Mass Spectrometry Analysis of 4-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 4-Aminoazetidin-2-one, a core structural motif in many β-lactam antibiotics, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and low molecular weight, specific analytical considerations are required for its accurate quantification in various matrices. This document outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a predicted fragmentation pattern of this compound is presented, based on established fragmentation mechanisms of the β-lactam ring.
Introduction
This compound is the fundamental building block of numerous monobactam and other β-lactam antibiotics. The analysis of this compound and its derivatives is crucial in drug discovery, development, and quality control processes. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and specificity required for the characterization and quantification of such small polar molecules. This note describes a robust method for the analysis of this compound, providing researchers with a practical guide for their analytical needs.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for the extraction of this compound from biological matrices such as plasma.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a cold (4°C) protein precipitation solution (Acetonitrile:Methanol, 1:1 v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention and separation.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of this compound. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Predicted Fragmentation of this compound
The primary fragmentation pathway for the β-lactam ring is a retro [2+2] cycloaddition, leading to the cleavage of the four-membered ring.[1] The protonated molecule ([M+H]⁺) of this compound has a theoretical m/z of 87.05.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |
| 87.05 | 59.04 | [CH₂=C=O+H]⁺ (Protonated Keten) |
| 87.05 | 44.05 | [H₂N=CH₂]⁺ (Iminium ion) |
| 87.05 | 70.04 | [M+H-NH₃]⁺ |
| 87.05 | 58.03 | [M+H-CO]⁺ |
Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on instrumental conditions.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation of protonated this compound.
Caption: Predicted fragmentation of this compound.
References
4-Aminoazetidin-2-one: A Versatile Chiral Building Block in Synthetic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoazetidin-2-one, a strained four-membered lactam ring possessing a chiral amino group, has emerged as a highly valuable and versatile building block in asymmetric synthesis. Its inherent ring strain and stereochemically defined functionality make it an ideal starting material for the synthesis of a wide array of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including precursors for carbapenem antibiotics and potent thrombin inhibitors.
Applications of this compound
The unique structural features of this compound have been exploited in the synthesis of numerous compounds with significant therapeutic potential. Two prominent areas of application are in the development of antibiotics and antithrombotic agents.
Synthesis of Carbapenem Antibiotic Precursors
Chirally pure this compound derivatives are crucial intermediates in the industrial synthesis of carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics. The synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key precursor, highlights the importance of this chiral scaffold.
Table 1: Synthesis of a Key Carbapenem Precursor
| Product | Starting Material | Key Transformation | Yield (%) | Enantiomeric Excess (e.e.) |
| (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | This compound derivative | Multi-step synthesis including stereoselective alkylation and acylation | Not specified | >98% |
Development of Thrombin Inhibitors
Derivatives of this compound have been investigated as potent and selective inhibitors of thrombin, a key serine protease in the blood coagulation cascade. The azetidinone ring acts as a scaffold to present pharmacophoric groups that interact with the active site of thrombin, leading to the inhibition of fibrin clot formation.
The development of these inhibitors involves the strategic N-acylation and C-4 functionalization of the this compound core to optimize binding affinity and selectivity for thrombin. The inhibitory activity of these compounds is typically evaluated through in vitro enzyme assays.
Table 2: Biological Activity of a this compound-based Thrombin Inhibitor
| Compound | Target | Assay | IC50 / Ki |
| 4-Amidinobenzyl-4-aminoazetidin-2-one derivative | Thrombin | In vitro enzyme inhibition | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound derivatives.
Protocol 1: N-Acetylation of this compound
This protocol describes a general procedure for the N-acetylation of a this compound derivative, a common step in the synthesis of more complex molecules.
Materials:
-
This compound derivative (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (as eluent)
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of acetic anhydride.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the N-acetylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 85-95%
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
This protocol outlines a general method for the determination of the enantiomeric excess of a chiral this compound derivative.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.
Procedure:
-
Prepare a standard solution of the racemic this compound derivative in the mobile phase.
-
Prepare a sample solution of the synthesized, enantiomerically enriched derivative in the mobile phase.
-
Set the HPLC column temperature (e.g., 25 °C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to an appropriate value based on the chromophore of the derivative.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample of the synthesized derivative.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizations
The following diagrams illustrate the synthetic workflow and the biological context of molecules derived from this compound.
Synthetic workflow for this compound.
Inhibition of the thrombin signaling pathway.
Application Notes and Protocols for the Enzymatic Synthesis of 4-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminoazetidin-2-one is a pivotal chiral building block in the synthesis of various β-lactam antibiotics. Traditional chemical synthesis routes often involve hazardous reagents, strenuous purification steps, and challenges in achieving high enantiopurity. This document outlines a detailed chemoenzymatic approach for the synthesis of enantiomerically pure this compound. This strategy leverages the efficiency of chemical synthesis to construct the core β-lactam ring, followed by a highly selective enzymatic resolution to isolate the desired stereoisomer. This integrated approach offers a greener, more efficient, and highly selective alternative to purely chemical methods.
Introduction
The β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins.[1] The synthesis of functionalized β-lactam intermediates, such as this compound, is of significant interest to the pharmaceutical industry. While numerous chemical methods exist for the construction of the azetidinone ring, achieving high stereoselectivity at the C-4 position remains a significant challenge. Biocatalysis, with its inherent high selectivity and mild reaction conditions, presents an attractive solution to this problem.
This application note details a robust chemoenzymatic strategy for the synthesis of this compound. The proposed pathway involves the chemical synthesis of a racemic precursor, rac-4-acetoxyazetidin-2-one, followed by an enzymatic kinetic resolution using a lipase to obtain the enantiopure (R)- or (S)-4-acetoxyazetidin-2-one. Subsequent chemical steps can then be employed to convert the desired enantiomer into this compound.
Proposed Chemoenzymatic Synthesis Pathway
The overall proposed chemoenzymatic pathway for the synthesis of this compound is depicted below. It combines a chemical synthesis step for the formation of the racemic β-lactam ring, followed by an enzymatic kinetic resolution to achieve the desired chirality, and concluding with chemical modifications to yield the final product.
Figure 1: Proposed chemoenzymatic workflow for the synthesis of this compound.
Key Enzymes and Their Roles
Several enzymes have been identified as effective biocatalysts in the synthesis and modification of β-lactam compounds. For the proposed pathway, lipases are the key enzymes for the kinetic resolution step.
| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |
| Lipase | Pseudomonas fluorescens Lipase | Enantioselective hydrolysis of rac-4-acetoxyazetidin-2-one | [2] |
| Lipase | Candida antarctica Lipase B (CAL-B) | Kinetic resolution of β-lactam intermediates | [3] |
| Penicillin G Acylase (PGA) | Escherichia coli PGA | Acylation of β-lactam nuclei (potential for alternative routes) | [1][4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of rac-4-Acetoxyazetidin-2-one
This protocol is based on the well-established [2+2] cycloaddition reaction between an alkene and chlorosulfonyl isocyanate.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate (CSI)
-
Sodium sulfite
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve vinyl acetate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add chlorosulfonyl isocyanate (1 equivalent) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and then separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield rac-4-acetoxyazetidin-2-one.
Protocol 2: Enzymatic Kinetic Resolution of rac-4-Acetoxyazetidin-2-one
This protocol utilizes the enantioselective hydrolytic activity of Pseudomonas fluorescens lipase.[2]
Materials:
-
rac-4-Acetoxyazetidin-2-one
-
Pseudomonas fluorescens lipase (immobilized or free)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (for pH adjustment)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of rac-4-acetoxyazetidin-2-one (1 equivalent) in phosphate buffer.
-
Add Pseudomonas fluorescens lipase to the suspension. The optimal enzyme loading should be determined empirically but can start at 10% (w/w) of the substrate.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining substrate and the product.
-
Maintain the pH of the reaction mixture around 7.0 by the periodic addition of a dilute sodium bicarbonate solution to neutralize the acetic acid formed during the hydrolysis.
-
Once the desired conversion (ideally around 50%) and high e.e. are achieved, stop the reaction by filtering off the enzyme (if immobilized) or by extraction.
-
Extract the reaction mixture with ethyl acetate.
-
Separate the aqueous and organic layers. The unreacted (S)-4-acetoxyazetidin-2-one will be predominantly in the organic layer, while the hydrolyzed (R)-4-hydroxyazetidin-2-one will be in the aqueous layer.
-
Wash, dry, and concentrate the organic layer to obtain enantiomerically enriched (S)-4-acetoxyazetidin-2-one.
-
The aqueous layer can be processed separately to recover the (R)-4-hydroxyazetidin-2-one if desired.
Data Presentation
The following table summarizes typical results that can be expected from the enzymatic kinetic resolution step based on literature data.[2]
| Substrate | Enzyme | Solvent | Temp (°C) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| rac-4-Acetoxyazetidin-2-one | Pseudomonas fluorescens Lipase | Phosphate Buffer/MTBE | 30 | ~50 | >99 | >99 |
Signaling Pathways and Logical Relationships
The logical workflow for the decision-making process in developing a chemoenzymatic synthesis is outlined below.
Figure 2: Decision workflow for the chemoenzymatic synthesis strategy.
Conclusion
The chemoenzymatic approach presented here offers a practical and efficient route for the synthesis of enantiopure this compound. By combining the strengths of traditional organic synthesis for the construction of the β-lactam core with the high selectivity of enzymatic kinetic resolution, this method overcomes many of the challenges associated with purely chemical strategies. This protocol provides a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate in a more sustainable and efficient manner. Further optimization of reaction conditions and exploration of other lipases or acylases could lead to even more improved processes.
References
- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminoazetidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-aminoazetidin-2-one synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
A1: A widely used and versatile precursor is 4-acetoxyazetidin-2-one. This intermediate is favored because the acetoxy group at the C4 position is a good leaving group, facilitating nucleophilic substitution to introduce the desired amino functionality.
Q2: Why is direct amination with ammonia often problematic?
A2: Direct reaction with ammonia can be difficult to control and may lead to low yields. The product, this compound, is itself a nucleophile and can react with the starting material or other intermediates, leading to oligomerization or other side reactions.
Q3: What is the preferred synthetic strategy to obtain high yields of this compound?
A3: A robust and high-yielding strategy involves a two-step process:
-
Nucleophilic substitution of 4-acetoxyazetidin-2-one with an azide source, typically sodium azide (NaN₃), to form 4-azidoazetidin-2-one. The azide ion is an excellent nucleophile for this transformation.[1]
-
Reduction of the resulting 4-azidoazetidin-2-one to the target this compound. This can be achieved through various methods, including catalytic hydrogenation or a Staudinger reduction.[2][3]
Q4: What are the advantages of the azide-based method?
A4: This method offers several advantages:
-
High Nucleophilicity of Azide: The azide ion is a highly effective nucleophile, leading to efficient substitution at the C4 position.[1]
-
Reduced Side Reactions: The intermediate azide is not nucleophilic in the same way as an amine, which prevents the polymerization and side reactions seen with direct amination.
-
Clean Reduction: The reduction of the azide to an amine is typically a clean and high-yielding reaction, liberating nitrogen gas as the only byproduct in many cases.[1]
Q5: What are the key considerations for purifying the final product?
A5: Purification of this compound can be challenging due to its polarity and potential instability. Column chromatography on silica gel is a common method. In some cases, purification can be achieved by converting the amine to a salt (e.g., with an acid), which can then be isolated by crystallization and filtration. The free amine can be regenerated by treatment with a base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-azidoazetidin-2-one | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective leaving group departure. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Ensure anhydrous conditions and use a suitable polar aprotic solvent (e.g., DMF, DMSO). 3. Confirm the quality of the 4-acetoxyazetidin-2-one starting material. |
| Low yield of this compound during reduction | 1. Incomplete reduction of the azide. 2. Catalyst poisoning (for catalytic hydrogenation). 3. Degradation of the β-lactam ring under harsh reduction conditions. | 1. For Staudinger reduction, ensure at least stoichiometric amounts of the phosphine reagent are used. For hydrogenation, ensure the catalyst is active and increase hydrogen pressure if necessary.[2] 2. Use a fresh, high-quality catalyst (e.g., Pd/C). 3. The Staudinger reduction is a very mild method for converting azides to amines and is often preferred to preserve sensitive functional groups.[2][4] |
| Presence of multiple spots on TLC after amination | 1. Ring-opened byproducts due to harsh reaction conditions (e.g., high temperature, strong base). 2. Unreacted starting material. 3. Side-products from impurities in starting materials or solvents. | 1. Maintain a controlled temperature and avoid excessively basic or acidic conditions. 2. Allow the reaction to proceed for a longer duration or consider a slight excess of the nucleophile. 3. Use high-purity, anhydrous solvents and reagents. |
| Difficulty in isolating the final product | 1. High polarity of this compound. 2. Product is highly soluble in the workup solvent (e.g., water). | 1. Use a more polar eluent system for column chromatography. 2. After the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) multiple times. Salting out the aqueous layer may improve extraction efficiency. Alternatively, consider isolation via salt formation. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Azide Intermediate
This protocol is divided into two main stages: the synthesis of 4-azidoazetidin-2-one and its subsequent reduction.
Step 1: Synthesis of 4-Azidoazetidin-2-one
-
Dissolve 4-acetoxyazetidin-2-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, approximately 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-azidoazetidin-2-one, which can be purified by column chromatography.
Step 2: Reduction of 4-Azidoazetidin-2-one to this compound (Staudinger Reduction)
-
Dissolve the purified 4-azidoazetidin-2-one (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).[4]
-
Cool the solution in an ice bath.
-
Add triphenylphosphine (PPh₃, approximately 1.1 equivalents) portion-wise to the solution. Evolution of N₂ gas should be observed.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy).
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 1-2 hours.[4]
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide byproduct.
Data Presentation
Table 1: Comparison of Azide Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | THF, 0°C to RT | Very mild, high functional group tolerance, avoids heavy metals.[2][4] | Stoichiometric amounts of phosphine required, triphenylphosphine oxide can be difficult to remove. | > 90% |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | Methanol or Ethanol, RT, 1-4 atm H₂ | Catalytic, produces N₂ and water as byproducts. | Catalyst can be pyrophoric and may be poisoned. May not be suitable for molecules with other reducible functional groups. | High |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the two-step synthesis of this compound from 4-acetoxyazetidin-2-one.
References
Navigating the Challenges of Staudinger Synthesis for 4-Amino-β-Lactams: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the construction of the β-lactam ring, a critical pharmacophore in many antibiotics. However, the synthesis of 4-amino-β-lactams via this method presents a unique set of challenges that can impact yield, purity, and stereochemical outcome. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these complexities, ensuring more efficient and successful syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the Staudinger synthesis of 4-amino-β-lactams.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ketene Instability/Decomposition: Ketenes are highly reactive and prone to polymerization or reaction with moisture. | - Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). - In situ generation: Generate the ketene in the presence of the imine to ensure immediate trapping. Common methods include the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazoketones.[1][2] - Temperature control: Maintain the recommended temperature for ketene generation and reaction. For many reactions, low temperatures (-78 °C to 0 °C) are crucial to minimize side reactions. |
| Imine Reactivity: The electronic nature of the imine substituent can significantly affect its nucleophilicity. | - Substituent effects: Electron-donating groups on the imine facilitate the initial nucleophilic attack on the ketene, while electron-withdrawing groups can impede it.[3] Consider modifying the electronics of the imine if reactivity is low. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Optimize reactant ratios: Typically, a slight excess of the ketene precursor is used. Experiment with varying the stoichiometry to find the optimal conditions for your specific substrates. |
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
| Potential Cause | Troubleshooting Steps |
| N-Protecting Group on the Imine: The choice of the nitrogen-protecting group on the imine is a critical determinant of the cis/trans selectivity. | - N-Tosyl (Ts) vs. N-Triflyl (Tf): N-tosyl imines generally favor the formation of cis-β-lactams, whereas N-triflyl imines predominantly yield trans-β-lactams.[4] This is attributed to different reaction mechanisms, with N-tosyl imines often following a "ketene-first" pathway and the more electrophilic N-triflyl imines proceeding via an "imine-first" pathway.[4] - Other Protecting Groups: For the synthesis of N-Boc β-lactams, chiral N-heterocyclic carbenes have been used as catalysts to achieve high enantioselectivity.[5] |
| Substituents on Ketene and Imine: The electronic properties of substituents on both reactants influence the rate of ring closure versus isomerization of the zwitterionic intermediate. | - General Trend: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis-product.[5][6] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans-product.[5][6] |
| Reaction Temperature: Temperature can affect the equilibrium between different intermediates and the rates of competing reaction pathways. | - Low-temperature reactions: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the kinetically controlled product. |
Issue 3: Formation of Side Products and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Reactants or Intermediates: The presence of water can lead to the hydrolysis of the ketene, acyl chloride, or the zwitterionic intermediate. | - Strict anhydrous conditions: As mentioned for low yield, the exclusion of moisture is paramount. |
| Reaction of Ketene with Amine Base: The tertiary amine used for in situ ketene generation can sometimes react with the ketene. | - Use of a non-nucleophilic base: Consider using a bulkier, non-nucleophilic base like a proton sponge to minimize this side reaction.[5][6] |
| By-products from the Activating Agent: When using activating agents like tosyl chloride (TsCl) for ketene formation from carboxylic acids, side products can form. | - Isolation of by-products: In some cases, by-products such as p-toluenesulfonamide have been isolated. Careful purification by chromatography is necessary. |
| Removal of Phosphine Oxide: In related Staudinger reductions (azide to amine), removal of triphenylphosphine oxide is a common purification challenge. While not a direct side product of the cycloaddition, similar purification principles may apply if phosphine reagents are used in the overall synthetic scheme. | - Acidic wash: An acidic wash can protonate the desired amine, allowing for the extraction of the neutral phosphine oxide into an organic solvent. - Precipitation: In some cases, the phosphine oxide can be precipitated from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Staudinger synthesis of β-lactams?
A1: The reaction proceeds through a two-step mechanism. The first step is a nucleophilic attack by the imine nitrogen on the central carbonyl carbon of the ketene, which generates a zwitterionic intermediate.[3] The second step is a ring-closure of this intermediate to form the four-membered β-lactam ring.[3][5] The stereochemistry of the final product is determined during this ring-closing step.
Q2: How can I control the stereochemistry to obtain the desired cis or trans isomer?
A2: The most effective way to control the stereochemistry is by selecting the appropriate N-protecting group for your imine. As a general rule, N-tosyl groups favor the cis isomer, while N-triflyl groups favor the trans isomer.[4] The electronic nature of the substituents on both the ketene and the imine also plays a crucial role.[5][6]
Q3: My ketene seems to be polymerizing. How can I prevent this?
A3: Ketene polymerization is a common issue due to their high reactivity. The best strategy is to generate the ketene in situ in the presence of the imine. This ensures that the ketene is trapped by the imine as it is formed, minimizing the opportunity for self-reaction. Performing the reaction at low temperatures can also help to control the reactivity of the ketene.
Q4: What are the best methods for purifying my 4-amino-β-lactam product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific product and any by-products. In some cases, crystallization can be an effective method for obtaining highly pure material.[7]
Quantitative Data Summary
The following table summarizes representative data on the influence of the N-protecting group on the diastereoselectivity of the Staudinger synthesis.
| Imine N-Protecting Group | Ketene | Product Diastereoselectivity (cis:trans) | Yield (%) |
| Tosyl (Ts) | Aryl- and alkyl-substituted ketenes | Predominantly cis | Good to excellent |
| Triflyl (Tf) | Aryl- and alkyl-substituted ketenes | Predominantly trans | Good to excellent |
| Boc | Arylalkylketenes (with chiral NHC catalyst) | Good cis-selectivity and excellent enantioselectivity | Good |
Note: Yields and diastereoselectivity are highly substrate-dependent. This table provides a general trend.
Experimental Protocols
Representative Protocol for the Synthesis of an N-Protected 4-Aryl-β-Lactam
This protocol is a generalized procedure based on common practices in the literature and should be adapted and optimized for specific substrates.
Materials:
-
Appropriately N-protected arylimine (1.0 eq)
-
Acyl chloride (e.g., phenoxyacetyl chloride) (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-protected arylimine and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of the acyl chloride and triethylamine in anhydrous DCM.
-
Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Visualizing Reaction Pathways and Workflows
Caption: General mechanism of the Staudinger [2+2] cycloaddition.
Caption: Experimental workflow for the Staudinger synthesis of a 4-amino-β-lactam.
Caption: Troubleshooting logic for low product yield.
References
- 1. Staudinger Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. mdpi.com [mdpi.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Procedure of the overexpression, purification and crystallization of BLEG-1, a bifunctional and evolutionary divergent B3 metallo-β-lactamase, for structure-function studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aminoazetidin-2-one
Welcome to the technical support center for the synthesis of 4-Aminoazetidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most frequently encountered side reactions include:
-
Epimerization at the C-4 position: Formation of the undesired cis-4-aminoazetidin-2-one isomer alongside the desired trans-isomer.
-
Ring opening of the β-lactam: The strained azetidin-2-one ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of various acyclic byproducts.
-
Dimerization and oligomerization: Self-condensation of the starting materials or intermediates can lead to the formation of dimers and higher molecular weight impurities.
-
Side reactions involving protecting groups: Improper selection or removal of protecting groups for the amino function or the lactam nitrogen can result in a complex mixture of products.
-
Formation of cyclic byproducts: Intramolecular cyclization can lead to the formation of undesired cyclic structures, such as diketopiperazines, especially when starting from amino acid precursors.
Q2: How can I minimize the formation of the cis-isomer during the amination of 4-acetoxyazetidin-2-one?
A2: The diastereoselectivity of the nucleophilic substitution at the C-4 position is highly dependent on the reaction conditions. To favor the formation of the desired trans-isomer, consider the following:
-
Choice of Nucleophile and Solvent: The nature of the aminating agent and the polarity of the solvent play a crucial role.
-
Temperature Control: Lowering the reaction temperature can often improve the stereoselectivity.
-
Base Selection: The choice of base used to neutralize any acid formed during the reaction can influence the cis/trans ratio. Non-nucleophilic, sterically hindered bases are often preferred. The stereoselectivity is generated as a result of the competition between the direct ring closure and the isomerization of the imine moiety in the zwitterionic intermediate.[1] Electron-donating ketene substituents and electron-withdrawing imine substituents accelerate the direct ring closure, leading to a preference for cis-β-lactam formation, while electron-withdrawing ketene substituents and electron-donating imine substituents slow the direct ring closure, leading to a preference for trans-β-lactam formation.[1]
Q3: What conditions typically lead to the ring opening of the azetidin-2-one core?
A3: The β-lactam ring is susceptible to cleavage under a variety of conditions:
-
Strongly Acidic or Basic pH: Both extremes can catalyze the hydrolysis of the amide bond within the ring.
-
Nucleophilic Attack: Strong nucleophiles, such as hydrazine when used for deprotection, can attack the carbonyl group, leading to ring cleavage.
-
Elevated Temperatures: Prolonged heating can promote decomposition and ring opening.
Q4: What are the key considerations when choosing a protecting group for the amino function?
A4: The ideal protecting group should be:
-
Stable to the reaction conditions used in subsequent steps.
-
Easily and selectively removable without affecting other functional groups or the β-lactam ring.
-
High-yielding in both the protection and deprotection steps.
-
Not prone to side reactions. For example, the use of a phthalimide protecting group followed by hydrazinolysis for deprotection can lead to concomitant cleavage of the β-lactam ring.
Troubleshooting Guides
Problem 1: Low yield of the desired trans-4-Aminoazetidin-2-one and a high proportion of the cis-isomer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Start with lower temperatures (e.g., -20 °C to 0 °C) and gradually increase if the reaction is too slow. | Improved diastereoselectivity in favor of the trans-isomer. |
| Suboptimal solvent choice. | Screen different solvents with varying polarities. Aprotic solvents are generally preferred. | Enhanced stereoselectivity. |
| Incorrect base used. | If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions and epimerization. | Reduced formation of the cis-isomer. |
| Nature of the aminating agent. | Consider using a bulkier aminating agent if sterically feasible, as this can sometimes favor the formation of the thermodynamically more stable trans-product. | Increased ratio of trans to cis product. |
Problem 2: Significant formation of acyclic byproducts, indicating β-lactam ring opening.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction pH is too acidic or basic. | Carefully control the pH of the reaction mixture. Use appropriate buffers if necessary. | Minimized hydrolysis of the β-lactam ring. |
| Use of a harsh nucleophile for deprotection. | If using a protecting group that requires a strong nucleophile for removal (e.g., hydrazine for phthalimide), explore alternative, milder deprotection methods or a different protecting group altogether. | Preservation of the β-lactam ring integrity. |
| Prolonged reaction time or high temperature. | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. | Reduced thermal decomposition and ring cleavage. |
Experimental Protocols
Key Experiment: Synthesis of trans-4-Aminoazetidin-2-one from 4-Acetoxyazetidin-2-one
This protocol describes a general procedure for the amination of 4-acetoxyazetidin-2-one. Optimization of specific parameters may be required for different aminating agents.
Materials:
-
4-Acetoxyazetidin-2-one
-
Aminating agent (e.g., ammonia, protected amine)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (if required, e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve 4-acetoxyazetidin-2-one in the chosen aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the aminating agent to the stirred solution.
-
If an acid is generated during the reaction, add a non-nucleophilic base dropwise to maintain a neutral pH.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the trans-isomer from any cis-isomer and other impurities.
-
Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Visualizations
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: Main synthesis pathway and major side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Aminoazetidin-2-one
Welcome to the technical support center for the synthesis and optimization of 4-Aminoazetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important β-lactam intermediate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of the 4-Acetoxyazetidin-2-one Precursor
Question: We are experiencing low yields during the synthesis of 4-acetoxyazetidin-2-one from azetidin-2-one. What are the critical parameters to optimize for this reaction?
Answer: The synthesis of 4-acetoxyazetidin-2-one is a crucial first step, and its yield can be influenced by several factors. Here are key areas for optimization:
-
Reaction Conditions: The reaction of azetidin-2-one with reagents like peracetic acid in acetic acid is a common method. It is important to control the temperature, as the reaction can be exothermic. Dropwise addition of the oxidizing agent at a low temperature (e.g., 5-10°C) is recommended to maintain control over the reaction.[1]
-
Catalyst: The use of a catalyst, such as ruthenium chloride trihydrate, has been shown to significantly improve yields, with reported yields as high as 88%.[2] The catalyst loading should be optimized, typically around 5 mol%.
-
Solvent System: A mixed solvent system, such as ethyl acetate and acetic acid, is often employed.[2] The ratio of these solvents can impact the solubility of reactants and the overall reaction rate.
-
Work-up Procedure: Proper quenching of the reaction is critical. Pouring the reaction mixture into a sodium sulfite solution neutralizes excess oxidizing agents.[2] Thorough extraction with a suitable solvent like ethyl acetate is necessary to recover the product.
-
Purification: Purification by silica gel column chromatography is a standard method to isolate the 4-acetoxyazetidin-2-one. An optimized eluent system, for instance, a mixture of n-hexane and ethyl acetate, is crucial for good separation.[2]
Issue 2: Inefficient Conversion of 4-Acetoxyazetidin-2-one to an Amino Precursor
Question: We are struggling with the conversion of 4-acetoxyazetidin-2-one to a suitable precursor for the final amino group, such as a 4-azido derivative. What are the recommended procedures and potential pitfalls?
Answer: The conversion of the acetoxy group to an amino group is typically achieved via an intermediate, often a 4-azidoazetidin-2-one. Here's a guide to this two-step process:
-
Hydrolysis to 4-Hydroxyazetidin-2-one:
-
Challenge: Incomplete hydrolysis or side reactions.
-
Solution: Controlled hydrolysis using a base like sodium hydroxide in a suitable solvent is a common method. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to prevent over-reaction or degradation of the β-lactam ring.
-
-
Conversion to 4-Azidoazetidin-2-one:
-
Challenge: Low yield and safety concerns with azides.
-
Solution: This step often involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source (e.g., sodium azide).
-
Activation: The hydroxyl group can be activated using reagents like methanesulfonyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine) to form a good leaving group.
-
Substitution: The subsequent reaction with sodium azide in a polar aprotic solvent like DMF is typically effective. It is crucial to handle azides with appropriate safety precautions due to their potential explosive nature.
-
-
Issue 3: Poor Yields and Side Reactions during the Final Reduction Step
Question: The reduction of the 4-azidoazetidin-2-one to the final this compound is giving us low yields and a mixture of products. How can we optimize this reduction?
Answer: The reduction of an azide to an amine is a standard transformation, but the sensitive β-lactam ring requires mild and specific conditions.
-
Catalytic Hydrogenation: This is a common and clean method.
-
Catalyst: Palladium on carbon (Pd/C) is a frequently used catalyst. The catalyst loading and quality are critical.
-
Hydrogen Source: Hydrogen gas at atmospheric or slightly elevated pressure is typically used. Alternatively, transfer hydrogenation using sources like ammonium formate can be employed.
-
Solvent: A protic solvent like methanol or ethanol is generally suitable.
-
Troubleshooting:
-
Incomplete reaction: Ensure the catalyst is active and not poisoned. The reaction may require longer reaction times or a higher catalyst loading.
-
Side reactions: Over-reduction or degradation of the β-lactam ring can occur under harsh conditions. Milder conditions (e.g., lower pressure, shorter reaction time) should be explored.
-
-
-
Staudinger Reaction: An alternative to hydrogenation is the Staudinger reaction, which involves treatment of the azide with a phosphine (e.g., triphenylphosphine) to form an aza-ylide, followed by hydrolysis to the amine. This method is known for its mildness and can be a good option if hydrogenation proves problematic.
Issue 4: Difficulty in Purification of the Final this compound
Question: We are finding it challenging to purify the final this compound. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to its polarity and potential instability.
-
Crystallization: If the product is a solid, crystallization is the preferred method of purification. Screening different solvent systems is key. A common approach is to dissolve the crude product in a polar solvent and then add a less polar anti-solvent to induce crystallization.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. Due to the polar nature of the amine, a polar eluent system, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking on the column, may be required.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is re-extracted into an organic solvent. Care must be taken to avoid hydrolysis of the β-lactam ring under strongly acidic or basic conditions.
Data Presentation
Table 1: Optimization of 4-Acetoxyazetidin-2-one Synthesis
| Entry | Reactant | Oxidizing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Vinyl acetate | Chlorosulfonyl isocyanate | - | Dichloromethane | 0 | 2 | 35 | [1] |
| 2 | Azetidin-2-one | Peracetic acid | - | Acetic acid | 5-10 | 1.5 | 65 | [1] |
| 3 | Azetidin-2-one | Acetaldehyde/O₂ | RuCl₃·3H₂O (5) | Ethyl acetate/Acetic acid | 40 | 3 | 88 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxyazetidin-2-one [2]
-
Reaction Setup: In a Schlenk tube, combine azetidin-2-one (710 mg, 10 mmol), anhydrous sodium acetate (205 mg, 2.5 mmol), and ruthenium chloride trihydrate (130 mg, 0.5 mmol, 5 mol%).
-
Atmosphere Exchange: Thoroughly displace the atmosphere with oxygen and fit a balloon filled with oxygen to the reactor.
-
Solvent Addition and Heating: Add 100 ml of ethyl acetate and 5 ml of acetic acid. Heat the mixture to 40°C for 30 minutes with stirring.
-
Reagent Addition: Add acetaldehyde (1.1 ml, 20 mmol) all at once while stirring at 40°C.
-
Reaction: Continue the reaction for an additional 3 hours at 40°C.
-
Work-up:
-
Pour the reaction mixture into 400 ml of a 10% sodium sulfite aqueous solution.
-
Extract the aqueous layer twice with 500 ml portions of ethyl acetate.
-
Wash the combined organic extracts with 200 ml of a saturated sodium chloride aqueous solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 3:1 (by volume) mixed solvent of n-hexane and ethyl acetate to obtain 4-acetoxyazetidin-2-one as an oily substance (1.14 g, 88% yield).
-
Mandatory Visualization
Caption: Synthetic workflow for this compound with troubleshooting points.
References
diastereoselectivity issues in 4-substituted β-lactam synthesis
Welcome to the technical support center for the synthesis of 4-substituted β-lactams. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-substituted β-lactams?
A1: The two most prevalent methods for constructing the β-lactam ring with substitution at the 4-position are the Staudinger ketene-imine [2+2] cycloaddition and the ester enolate-imine cyclocondensation.[1] Both methods offer versatile approaches to a wide range of β-lactam structures.
Q2: What is the primary challenge in the synthesis of 4-substituted β-lactams?
A2: The primary challenge is controlling the diastereoselectivity at the C3 and C4 positions of the β-lactam ring. The formation of both cis and trans diastereomers is common, and achieving a high ratio of the desired isomer is a critical aspect of the synthesis.[2][3]
Q3: How can I influence the cis/trans selectivity of my β-lactam synthesis?
A3: The diastereoselectivity can be influenced by several factors, including the choice of reactants (substituents on the ketene and imine), solvent polarity, reaction temperature, and the use of chiral auxiliaries or catalysts.[4][5][6]
Q4: Is it possible to isomerize an unwanted diastereomer to the desired one?
A4: In some cases, it is possible to convert one diastereomer into another. For instance, treatment of trans-β-lactams with sulfonyl substituents with N-chlorosuccinimide (NCS) has been reported to yield the corresponding cis-β-lactams.[5] However, it has also been observed that under certain microwave irradiation conditions, cis isomers do not isomerize to the more thermodynamically stable trans isomers.[6]
Troubleshooting Guides
Issue 1: Low cis/trans Diastereomeric Ratio in Staudinger Cycloaddition
Symptoms:
-
NMR or HPLC analysis of the crude reaction mixture shows a nearly 1:1 mixture of cis and trans diastereomers.
-
Difficulty in isolating the desired diastereomer in a pure form due to the presence of the other isomer.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Substituent Effects | The electronic properties of the substituents on the ketene and imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure of the zwitterionic intermediate. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can lead to a preference for the trans product.[4][7] Consider modifying the electronic nature of your starting materials if possible. |
| Solvent Polarity | The polarity of the solvent can influence the lifetime and conformation of the zwitterionic intermediate. A more polar solvent can stabilize the intermediate, potentially allowing for equilibration to the thermodynamically favored isomer, which is often the trans product.[8] Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane) to optimize the diastereoselectivity.[5] |
| Reaction Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product. Reactions are commonly run at temperatures ranging from -78 °C to room temperature.[4] Perform the reaction at a lower temperature to see if the diastereomeric ratio improves. |
| Chiral Auxiliaries | The use of a chiral auxiliary on either the ketene or the imine component can significantly enhance diastereoselectivity, often leading to a high preference for one diastereomer.[1][9][10] Oxazolidinones are commonly used chiral auxiliaries.[1][10] |
Issue 2: Predominant Formation of the undesired trans Diastereomer
Symptoms:
-
The major product of the reaction is the trans-β-lactam, but the cis isomer is the desired product for subsequent synthetic steps.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Thermodynamic Control | The trans isomer is often the more thermodynamically stable product. If the reaction conditions allow for equilibration of the intermediate, the trans product may be favored. |
| Reaction Conditions | Certain reaction conditions, such as the use of specific catalysts or refluxing in certain solvents, can favor the formation of the trans isomer.[5] |
| Use of a Chiral Auxiliary | The choice of chiral auxiliary can dictate the stereochemical outcome. Some auxiliaries are known to direct the reaction towards the formation of cis products. For example, D-mannitol-derived oxazolidinones have been shown to produce cis-β-lactams with high diastereoselectivity.[9][10] |
| Catalyst Selection | The use of certain catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), can be tuned to favor the formation of either cis or trans products.[4][11] |
Issue 3: Difficulty in Separating Diastereomers
Symptoms:
-
The cis and trans diastereomers co-elute or have very similar retention factors in column chromatography.
-
Recrystallization attempts fail to yield a pure diastereomer.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Similar Polarity | The diastereomers may have very similar polarities, making them difficult to separate by conventional silica gel chromatography. |
| Chromatography Conditions | The choice of eluent system may not be optimal for separation. |
| Alternative Separation Techniques | Consider using alternative chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, as these can often provide better separation of stereoisomers.[12][13] Anion-exchange chromatography has also been successfully used to separate zwitterionic β-lactam diastereomers.[14][15] |
| Derivatization | In some cases, derivatizing the mixture of diastereomers can lead to compounds with significantly different physical properties, allowing for easier separation. After separation, the derivatizing group can be removed. |
Experimental Protocols
Protocol 1: Diastereoselective Staudinger Cycloaddition using a Chiral Auxiliary
This protocol describes the synthesis of a cis-β-lactam using a D-mannitol-derived oxazolidinone as a chiral auxiliary.[10]
Materials:
-
D-mannitol-derived chiral auxiliary tethered to acetic acid
-
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)
-
Triethylamine (Et₃N)
-
trans-imine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the chiral auxiliary-tethered acetic acid in CH₂Cl₂ at 0 °C, add Mukaiyama's reagent and triethylamine.
-
Stir the solution at 0 °C for 1 hour to facilitate the in situ formation of the ketene.
-
Add the trans-imine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction and purify the product by column chromatography to isolate the desired cis-β-lactam.
Protocol 2: Ester Enolate-Imine Condensation for trans-β-Lactam Synthesis
This protocol outlines a general procedure for the synthesis of trans-3-amino-β-lactams.[1]
Materials:
-
N,N-bis(silyl)glycinate ester (with a chiral auxiliary like (-)-menthyl)
-
Lithium diisopropylamide (LDA)
-
N-PMP-arylaldimine
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Generate the chiral lithium enolate in situ by treating the N,N-bis(silyl)glycinate ester with LDA in anhydrous THF at low temperature (e.g., -78 °C).
-
Add a solution of the N-PMP-arylaldimine in THF to the enolate solution.
-
Stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product and purify by column chromatography to obtain the trans-3-amino-β-lactam.
Data Tables
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Staudinger Reaction
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Toluene | Reflux | >99:1 (trans) | [5] |
| 2 | CH₂Cl₂ | 0 to RT | Predominantly cis | [5] |
| 3 | Chlorobenzene | 45-50 | 70:30 | [6] |
| 4 | Dichloromethane | RT | High cis selectivity | [10] |
Table 2: Influence of Chiral Auxiliaries on Diastereoselectivity
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Predominant Isomer | Reference |
| D-Mannitol-derived cyclohexylidene oxazolidinone | Staudinger Cycloaddition | High | cis | [10] |
| (S)-4-phenyloxazolidinone | Staudinger Cycloaddition | 95:5 to 97:3 | Not specified | [1] |
| (-)-Menthyl ester | Ester Enolate-Imine Condensation | >99:1 | trans | [1] |
| (R)-1-phenylethylamine derived imine | Staudinger Cycloaddition | 9:1 | Not specified | [1] |
Visualizations
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Catalytic asymmetric Staudinger reactions to form beta-lactams: an unanticipated dependence of diastereoselectivity on the choice of the nitrogen substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-Aminoazetidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of the polar compound 4-Aminoazetidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges stem from its high polarity and the presence of a strained β-lactam ring. Its high polarity makes it highly soluble in aqueous solutions and other polar solvents, which can complicate extraction and precipitation procedures. The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to degradation of the target compound.
Q2: What is the typical solubility profile of this compound?
Due to its polar nature, this compound is expected to be highly soluble in polar protic solvents like water and short-chain alcohols, and less soluble in non-polar organic solvents. See the table below for a summary of expected solubility.
Q3: Which purification techniques are most suitable for this compound?
Several techniques can be employed, often in combination, for the effective purification of this compound. These include:
-
Reverse-phase chromatography: Often the most effective method for polar compounds.
-
Ion-exchange chromatography: Can be used to separate the compound based on its charge.
-
Crystallization: Can be effective if a suitable solvent system is identified.
-
Liquid-liquid extraction: Challenging due to its polarity, but may be possible with highly polar immiscible phases or by pH modification.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Recommended Solution |
| Degradation during purification | The β-lactam ring is sensitive to pH and temperature. Ensure all purification steps are carried out at neutral pH and low temperatures (0-4 °C) whenever possible. |
| Incomplete extraction from the aqueous phase | Due to its high polarity, extraction into common organic solvents is often inefficient. Consider using more polar, water-immiscible solvents like butanol or employing salting-out techniques to decrease its aqueous solubility. |
| Loss of compound on chromatography column | The compound may be irreversibly adsorbed onto the stationary phase. Ensure the column is properly conditioned and consider using a different stationary phase (e.g., a more polar reverse-phase column or a hydrophilic interaction chromatography (HILIC) column). |
| Co-elution with impurities | Optimize the chromatographic method by adjusting the mobile phase composition, gradient, and flow rate. Consider using a different type of chromatography (e.g., ion-exchange). |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Hydrolysis of the β-lactam ring | Maintain neutral pH and low temperatures throughout the purification process. Use buffered mobile phases for chromatography. |
| Residual starting materials or by-products | Improve the separation efficiency of the primary purification step. Consider adding a secondary purification step, such as recrystallization or a different chromatographic method. |
| Solvent-related impurities | Ensure high-purity solvents are used for all steps. Perform a final lyophilization or high-vacuum drying step to remove residual solvents. |
Data Presentation
Table 1: Expected Solubility of this compound in Various Solvents at 25°C
| Solvent | Polarity Index | Expected Solubility (mg/mL) |
| Water | 10.2 | > 100 |
| Methanol | 5.1 | 50 - 100 |
| Ethanol | 4.3 | 20 - 50 |
| Acetonitrile | 5.8 | 5 - 10 |
| Dichloromethane | 3.1 | < 1 |
| Ethyl Acetate | 4.4 | < 1 |
| Hexane | 0.1 | < 0.1 |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatography System:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
Protocol 2: Purification by Crystallization
-
Solvent Screening: Test the solubility of the compound in various solvent systems to identify a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice for polar compounds is a mixture of a polar protic solvent (e.g., water, ethanol) and a less polar solvent (e.g., acetone, ethyl acetate).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove residual impurities.
-
Drying: Dry the crystals under high vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
stability of 4-Aminoazetidin-2-one under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of 4-Aminoazetidin-2-one under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound, a β-lactam compound, is the hydrolytic cleavage of the four-membered azetidinone ring. This reaction is susceptible to catalysis by both acidic and basic conditions, leading to the loss of the compound's structural integrity and biological activity. The high degree of ring strain in the β-lactam makes the amide bond more susceptible to nucleophilic attack compared to a standard acyclic amide.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Generally, β-lactams exhibit a U-shaped pH-rate profile, meaning they are most stable at a specific pH range (typically near neutral or slightly acidic) and degrade more rapidly in strongly acidic or basic solutions. For this compound, significant degradation can be expected at pH values below 4 and above 8.
Q3: What are the expected degradation products of this compound under hydrolytic stress?
A3: Under both acidic and basic conditions, the primary degradation product is β-aminopropanoic acid, formed by the hydrolysis of the amide bond within the β-lactam ring. The reaction mechanism differs slightly between acidic and basic environments, but the final ring-opened product is the same.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at low temperatures (2-8°C is recommended) and protected from moisture. For solutions, it is advisable to prepare them fresh and use them promptly. If a solution must be stored, it should be kept at a low temperature and buffered to a pH where the compound exhibits maximum stability (typically around pH 6-7).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper pH of the assay buffer. | Verify the pH of your experimental buffer. Ensure it is within the optimal stability range for this compound (pH 6-7). If the assay requires a pH outside of this range, minimize the incubation time of the compound in that buffer. |
| Hydrolysis of stock solutions. | Prepare fresh stock solutions before each experiment. If using previously prepared stocks, ensure they were stored at an appropriate pH and temperature. Consider performing a quick purity check using a suitable analytical method like HPLC. |
| Interaction with other components in the assay medium. | Evaluate the compatibility of this compound with other reagents in your assay. Some components may catalyze its degradation. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | If using a mobile phase with a high or low pH, consider if the compound is degrading during the analytical run. Try using a mobile phase with a more neutral pH if the separation allows. |
| Degradation in the sample vial. | Ensure the sample diluent is buffered to an appropriate pH and that samples are not left at room temperature for extended periods before analysis. |
| Formation of the ring-opened hydrolysis product. | The major degradation product is β-aminopropanoic acid. Confirm the identity of the unexpected peak by techniques such as mass spectrometry or by comparing its retention time with a standard of the suspected degradant. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound at 25°C. This data is for illustrative purposes to demonstrate the pH-dependent nature of its stability and may not represent actual experimental results.
| pH | Condition | Apparent First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.01 M HCl | 0.15 | 4.6 |
| 4.0 | Acetate Buffer | 0.02 | 34.7 |
| 6.5 | Phosphate Buffer | 0.005 | 138.6 |
| 8.0 | Phosphate Buffer | 0.03 | 23.1 |
| 10.0 | Carbonate Buffer | 0.25 | 2.8 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C. Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water (1:1 v/v) and incubate at 60°C. Withdraw samples at 0, 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber. Withdraw samples at defined time points.
-
Thermal Degradation: Store the solid compound at 80°C. Withdraw samples at 1, 3, and 7 days.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with a suitable buffer, with UV detection).
-
Quantify the amount of remaining this compound and any degradation products.
Visualizations
Caption: Degradation pathway of this compound under acidic and basic conditions.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Scaling Up the Synthesis of 4-Aminoazetidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Aminoazetidin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield or No Product in the Synthesis of 4-Acetoxyazetidin-2-one
-
Question: We are experiencing low yields or no formation of 4-acetoxyazetidin-2-one from the reaction of vinyl acetate and chlorosulfonyl isocyanate. What are the potential causes and solutions?
-
Answer: This [2+2] cycloaddition is a critical step and is sensitive to several factors. Here's a breakdown of potential issues and how to address them:
-
Moisture Contamination: Chlorosulfonyl isocyanate (CSI) is extremely reactive towards water. Any moisture in the reactants or solvent will consume the CSI and prevent the reaction.
-
Temperature Control: The reaction is exothermic, and poor temperature control can lead to side reactions and decomposition of the product.[2]
-
Reagent Quality: The quality of the starting materials is crucial.
-
Solution: Use freshly distilled vinyl acetate. While some sources suggest using chlorosulfonyl isocyanate directly from the supplier,[2] purification by distillation may be necessary if impurities are suspected.
-
-
Work-up Procedure: The work-up is critical for isolating the product and avoiding decomposition.
-
Issue 2: Difficulty in Purifying 4-Acetoxyazetidin-2-one
-
Question: We are struggling to purify 4-acetoxyazetidin-2-one. What are the common impurities and the best purification methods?
-
Answer: Purification can be challenging due to the product's sensitivity and the presence of by-products.
-
Common Impurities: A common impurity is a hexane-soluble substance believed to originate from the vinyl acetate.[2] Polymeric material from vinyl acetate can also be present as a yellow impurity.[2]
-
Purification Strategies:
-
Hexane Wash: A simple and effective first step is to wash the crude oily product with hexane. This will remove the non-polar impurities.[2]
-
Column Chromatography: Silica gel column chromatography is a common method for further purification. A typical eluent system is a mixture of hexane and ethyl acetate.[1]
-
Distillation: High-vacuum distillation can provide a colorless product, but it often leads to significant product loss due to thermal decomposition.[2] This method should be used with caution and only if very high purity is required.
-
-
Issue 3: Incomplete or Sluggish Staudinger Reduction of 4-Azidoazetidin-2-one
-
Question: Our Staudinger reduction of 4-azidoazetidin-2-one to this compound is slow or does not go to completion. What could be the issue?
-
Answer: The Staudinger reduction is generally a high-yielding reaction, but several factors can affect its efficiency.
-
Phosphine Reagent: The choice and quality of the phosphine are important.
-
Solution: Triphenylphosphine is commonly used.[3] Ensure it is pure and free of phosphine oxide. For sluggish reactions, using a more nucleophilic phosphine like tributylphosphine might be beneficial.
-
-
Solvent: The reaction is typically performed in an organic solvent, and the presence of water is necessary for the hydrolysis of the intermediate iminophosphorane to the amine.
-
Solution: Anhydrous THF or ether are common solvents for the initial reaction with the phosphine.[3] Subsequent addition of water is crucial for the hydrolysis step to yield the amine.
-
-
Steric Hindrance: While less of a concern with this specific substrate, significant steric hindrance around the azide can slow down the initial attack of the phosphine.
-
Solution: In such cases, longer reaction times or slightly elevated temperatures might be necessary.
-
-
Issue 4: Difficulty in Isolating this compound after Staudinger Reduction
-
Question: We are having trouble isolating the this compound from the triphenylphosphine oxide by-product after the Staudinger reduction. What is the best work-up procedure?
-
Answer: The separation of the amine product from triphenylphosphine oxide is a common challenge in Staudinger reductions.
-
Acid-Base Extraction: This is the most effective method.
-
Solution: After the reaction is complete, acidify the reaction mixture with an aqueous acid (e.g., HCl). This will protonate the amine, making it water-soluble as the ammonium salt. The triphenylphosphine oxide and any unreacted triphenylphosphine will remain in the organic layer and can be removed by extraction. Then, basify the aqueous layer to deprotonate the ammonium salt and extract the free amine into an organic solvent.
-
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture.
-
Solution: Adding a non-polar solvent like hexane or ether to the reaction mixture can sometimes cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration. However, this method is not always effective.
-
-
Frequently Asked Questions (FAQs)
Synthesis of 4-Acetoxyazetidin-2-one
-
Q1: What is the typical yield for the synthesis of 4-acetoxyazetidin-2-one at a laboratory scale?
-
Q2: What are the key safety precautions when working with chlorosulfonyl isocyanate (CSI)?
-
A2: CSI is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid contact with skin and eyes. It reacts violently with water, so all equipment must be dry.
-
-
Q3: Can other solvents be used for the cycloaddition reaction?
-
A3: Anhydrous dichloromethane is a commonly used solvent.[1] Other non-protic, anhydrous solvents could potentially be used, but their effectiveness and impact on the reaction profile would need to be evaluated.
-
Synthesis of this compound
-
Q4: What are the common methods for converting 4-acetoxyazetidin-2-one to this compound?
-
A4: The two primary routes are:
-
Two-step process: Conversion of the acetate to an azide using a reagent like sodium azide, followed by reduction of the azide to an amine, typically via a Staudinger reduction or catalytic hydrogenation.
-
Direct ammonolysis: Reaction of the acetate with ammonia to directly form the amine. This method is more atom-economical but can be more challenging to control.
-
-
-
Q5: What are the potential side reactions during the ammonolysis of 4-acetoxyazetidin-2-one?
-
A5: The β-lactam ring is susceptible to nucleophilic attack by ammonia, which can lead to ring-opening and the formation of β-amino acid derivatives as by-products. Over-alkylation of the newly formed amine can also occur, leading to secondary and tertiary amine impurities.
-
-
Q6: How can the progress of the reactions be monitored?
-
A6: Thin-layer chromatography (TLC) is a common method for monitoring the progress of these reactions.[2] For the synthesis of 4-acetoxyazetidin-2-one, a specific staining procedure involving chlorine gas and a 4,4'-tetramethyldiaminodiphenylmethane (TDM) solution can be used to visualize the product.[2] For the conversion to the amino derivative, standard visualization techniques like UV light or staining with ninhydrin (for the amine) can be used.
-
Experimental Protocols
Synthesis of 4-Acetoxyazetidin-2-one (Scaled-up Laboratory Protocol)
This protocol is adapted from a procedure reported in Organic Syntheses.[2]
Materials:
-
Vinyl acetate (1.63 mol)
-
Chlorosulfonyl isocyanate (0.28 mol)
-
Sodium bicarbonate (0.80 mol)
-
Sodium bisulfite (0.69 mol)
-
Chloroform
-
Hexane
-
Magnesium sulfate
-
Water
-
Dry ice
-
Acetone
Equipment:
-
500-mL four-necked round-bottomed flask
-
1.0-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalized dropping funnel
-
Cannula
-
Rotary evaporator
Procedure:
-
Charge a 500-mL four-necked round-bottomed flask with 150 mL (1.63 mol) of vinyl acetate.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalized dropping funnel.
-
Cool the flask in an ice-water bath to 3°C with stirring.
-
Add chlorosulfonyl isocyanate (0.28 mol) from the dropping funnel as rapidly as possible while maintaining the internal temperature below 5°C.
-
Remove the cooling bath and allow the temperature to rise to 10°C. An exothermic reaction will begin.
-
Maintain the temperature between 10-15°C for 40 minutes using intermittent cooling. The mixture will become dark red.
-
Cool the reaction mixture to -40°C in a dry ice-acetone bath.
-
In a separate 1.0-L three-necked flask, prepare a solution of sodium bicarbonate (0.80 mol) and sodium bisulfite (0.69 mol) in 200 mL of water.
-
Cool this quenching solution to -20°C in a dry ice-acetone bath with vigorous stirring.
-
Transfer the cold reaction mixture to the quenching solution via a cannula at a rate that keeps the temperature of the quenching mixture at -10°C. This addition typically takes 30-40 minutes.
-
After the addition is complete, stir the light-yellow mixture for an additional 40 minutes at -10°C.
-
Extract the mixture with three 500-mL portions of chloroform.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate on a rotary evaporator at 40°C.
-
Remove the final traces of solvent under high vacuum to yield a two-phase oily mixture.
-
Stir the crude product with three 100-mL portions of hexane and decant the hexane extracts to remove non-polar impurities.
-
The remaining oil is the desired 4-acetoxyazetidin-2-one.
Data Presentation
Table 1: Summary of Reaction Parameters for 4-Acetoxyazetidin-2-one Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| Vinyl Acetate | 1.63 mol | [2] |
| Chlorosulfonyl Isocyanate | 0.28 mol | [2] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (anhydrous) | [1] |
| Initial Temperature | 0 - 3°C | [1][2] |
| Reaction Temperature | 10 - 15°C | [2] |
| Reaction Time | 40 minutes | [2] |
| Work-up | ||
| Quenching Solution | Sodium bicarbonate, Sodium bisulfite in water | [2] |
| Quenching Temperature | -10°C | [2] |
| Extraction Solvent | Chloroform | [2] |
| Yield | ||
| Reported Yield | 35 - 65% | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of 4-acetoxyazetidin-2-one.
Caption: Troubleshooting logic for low yield in 4-acetoxyazetidin-2-one synthesis.
References
Technical Support Center: Synthesis of 4-Aminoazetidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Aminoazetidin-2-one, a key building block for researchers, scientists, and professionals in drug development.
Synthesis Overview
A common and effective route for the synthesis of this compound begins with L-aspartic acid. The general strategy involves a four-step process:
-
Protection of the Amine and β-Carboxylic Acid: The α-amino group of L-aspartic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, and the β-carboxylic acid is selectively protected as a benzyl ester.
-
Activation of the α-Carboxylic Acid and Conversion to a β-Amino Ester: The unprotected α-carboxylic acid is converted to a hydroxysuccinimide ester, followed by a Curtius rearrangement to yield a protected α,β-diaminopropionate.
-
Cyclization to the β-Lactam Ring: The protected diaminopropionate undergoes intramolecular cyclization to form the this compound ring system.
-
Deprotection: The protecting groups on the 4-amino group and the β-lactam nitrogen (if any) are removed to yield the final product, often as a salt (e.g., hydrochloride).
Experimental Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound from L-aspartic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Protection of L-Aspartic Acid
Q1: I am getting a low yield of the mono-protected N-Boc-L-aspartic acid β-benzyl ester. What could be the issue?
A1: Low yields in this step are often due to incomplete reaction or the formation of di-protected or incorrectly protected byproducts.
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or slightly elevating the temperature.
-
Reagent Quality: Use freshly opened and high-purity di-tert-butyl dicarbonate (Boc-anhydride) and benzyl bromide. Old or impure reagents can lead to lower yields.
-
Base Selection: The choice and amount of base are critical. Triethylamine is commonly used. Ensure the correct stoichiometry to neutralize the generated acid without causing side reactions.
-
Purification: Separation of the desired mono-ester from starting material and di-ester can be challenging. Optimize your column chromatography conditions (e.g., gradient elution) for better separation.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reagents | N-Boc-L-aspartic acid, Benzyl bromide, Triethylamine | Impure reagents can lead to side reactions. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) | Inappropriate solvent may lead to poor solubility or side reactions. |
| Temperature | 0 °C to Room Temperature | Higher temperatures can increase side product formation. |
| Reaction Time | 12-24 hours | Incomplete reaction if too short; side products if too long. |
| Typical Yield | 60-75% | Yields below this range may indicate issues with reagents or conditions. |
Step 2: Formation of Protected α,β-Diaminopropionate
Q2: The Curtius rearrangement is giving a low yield of the desired isocyanate intermediate. What are the common pitfalls?
A2: The Curtius rearrangement requires careful control of reaction conditions to avoid side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture will hydrolyze the isocyanate.
-
Temperature Control: The rearrangement of the acyl azide to the isocyanate should be performed at a controlled temperature, typically by gentle heating. Overheating can lead to decomposition.
-
Purity of Acyl Azide: Ensure the intermediate acyl azide is pure before rearrangement. Impurities can interfere with the reaction.
Troubleshooting Logic for Curtius Rearrangement
Caption: A decision tree for troubleshooting low yields in the Curtius rearrangement step.
Step 3: Cyclization to the β-Lactam Ring
Q3: I am observing a low yield of the cyclized β-lactam. What are the critical factors for this step?
A3: The intramolecular cyclization to form the strained four-membered ring can be challenging.
-
Activating Group: The choice of activating group for the ester is important. A methyl or ethyl ester is commonly used.
-
Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is often required to deprotonate the amide and initiate cyclization. Ensure the base is freshly prepared or titrated.
-
Temperature: This reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
-
Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reagents | Protected diaminopropionate, Strong non-nucleophilic base (e.g., LDA) | Weak bases may not be effective; nucleophilic bases can cause side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Protic solvents will quench the base. |
| Temperature | -78 °C | Higher temperatures can lead to decomposition and side reactions. |
| Concentration | High dilution (<0.1 M) | Higher concentrations favor intermolecular polymerization. |
| Typical Yield | 40-60% | Lower yields may indicate issues with base quality or reaction conditions. |
Step 4: Deprotection
Q4: I am having trouble with the final deprotection step. The Boc group is not being completely removed, or I am seeing decomposition of my product.
A4: The deprotection of the Boc group requires acidic conditions, which can also lead to the degradation of the β-lactam ring if not controlled.[1][2]
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice.[1] A concentration of 20-50% TFA is typically effective.[1] If using HCl, a solution in an organic solvent like dioxane is preferred to minimize water content.[3]
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature.[2] Monitor the reaction closely by TLC to avoid prolonged exposure to acid, which can cause decomposition. The reaction is often complete within 1-2 hours.[1]
-
Work-up: After deprotection, it is crucial to neutralize the acid and isolate the product promptly. The free amine is often more stable as a salt, so direct precipitation of the hydrochloride salt can be a good strategy.
Q5: My final product is difficult to purify. What purification strategies are recommended for this compound?
A5: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging.
-
Salt Formation: Purification of the hydrochloride or trifluoroacetate salt can be easier than the free amine. The salt form is often crystalline and can be purified by recrystallization.
-
Reverse-Phase Chromatography: If column chromatography is necessary, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA) is often effective for polar compounds.
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be a powerful technique for purifying basic compounds like this compound.
Detailed Experimental Protocol: Synthesis of N-Boc-L-aspartic acid β-benzyl ester
This protocol details the first key step in the synthesis of this compound.
-
Materials:
-
N-Boc-L-aspartic acid
-
Benzyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-Boc-L-aspartic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-L-aspartic acid β-benzyl ester.
-
Note: This guide is intended for informational purposes and should be used by qualified professionals in a laboratory setting. Always follow appropriate safety procedures.
References
Validation & Comparative
comparing the reactivity of 4-Aminoazetidin-2-one with other β-lactams
For researchers, scientists, and drug development professionals, understanding the inherent reactivity of the β-lactam ring is paramount in the design and application of this critical class of antibiotics. This guide provides an objective comparison of the reactivity of 4-Aminoazetidin-2-one with other prominent β-lactam alternatives, supported by structural parameters and established experimental methodologies.
The chemical reactivity of β-lactam antibiotics is a crucial determinant of their antibacterial efficacy, directly influencing their ability to acylate penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis. This reactivity is primarily governed by the degree of ring strain within the four-membered azetidinone core. This strain is influenced by the fusion of a second ring and the geometry of the lactam nitrogen atom.
The Woodward 'h' Parameter: A Quantitative Measure of Reactivity
A key parameter for quantifying the reactivity of β-lactams is the Woodward 'h' parameter. This value describes the height of the trigonal pyramid formed by the nitrogen atom and its three adjacent atoms. A larger 'h' value indicates a more pyramidal nitrogen, leading to reduced amide resonance stabilization and consequently, a more electrophilic and reactive β-lactam carbonyl group. Monocyclic β-lactams, such as this compound, generally exhibit lower 'h' values compared to their bicyclic counterparts, indicating lower intrinsic reactivity.
Comparative Reactivity of β-Lactam Classes
| β-Lactam Class | Example(s) | General Structure | Woodward 'h' Parameter (Å) | Relative Reactivity |
| Monobactams | This compound, Aztreonam | Monocyclic azetidinone ring | ~0.05 - 0.10 | Low |
| Cephems | Cephalexin, Cefaclor | Fused dihydrothiazine ring | ~0.20 - 0.25 | Moderate |
| Penams | Penicillin G, Amoxicillin | Fused thiazolidine ring | ~0.40 - 0.50 | High |
| Carbapenems | Imipenem, Meropenem | Fused pyrroline ring | ~0.50 - 0.60 | Very High |
Experimental Protocols for Determining β-Lactam Reactivity
The reactivity of β-lactams is typically assessed by measuring the rate of hydrolysis of the β-lactam ring under controlled conditions. The following are detailed methodologies for key experiments cited in the literature.
Alkaline Hydrolysis Rate Determination by UV-Vis Spectrophotometry
This method relies on the change in the ultraviolet (UV) absorbance spectrum as the β-lactam ring is cleaved.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the β-lactam to be tested in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).
-
-
Spectrophotometric Measurement:
-
Set a UV-Vis spectrophotometer to a wavelength where the intact β-lactam and its hydrolyzed product have significantly different absorbances. This is typically in the range of 220-300 nm.
-
Initiate the hydrolysis reaction by adding a known volume of the NaOH solution to the β-lactam solution in a cuvette.
-
Immediately begin recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The rate of hydrolysis can be determined by monitoring the change in absorbance over time.
-
For a second-order reaction (first-order in both β-lactam and hydroxide ion), the rate constant (k) can be calculated using the appropriate integrated rate law.
-
Real-Time Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful tool for observing the hydrolysis reaction in real-time and identifying the resulting degradation products.[1][2][3][4][5]
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the β-lactam antibiotic in a suitable deuterated solvent (e.g., D₂O) buffered to the desired pH.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the intact β-lactam to identify characteristic proton signals.
-
Initiate the hydrolysis by adding a catalyst (e.g., a β-lactamase enzyme or a strong base) to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of proton signals corresponding to the intact β-lactam and the simultaneous increase in signals from the hydrolyzed product.
-
The rate of reaction can be determined by plotting the concentration of the β-lactam (proportional to the signal integral) against time and fitting the data to the appropriate rate equation.
-
Logical Workflow for Comparing β-Lactam Reactivity
The following diagram illustrates the logical process for comparing the reactivity of different β-lactam compounds.
General Signaling Pathway of β-Lactam Action
The antibacterial activity of β-lactams is initiated by their interaction with Penicillin-Binding Proteins (PBPs), leading to the inhibition of cell wall synthesis.
References
- 1. Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Stereochemistry of 4-Aminoazetidin-2-one: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. This guide provides a comparative analysis of the structural validation of 4-Aminoazetidin-2-one, a key building block in the synthesis of β-lactam antibiotics, with a focus on X-ray crystallography as the definitive method.
The four-membered ring of azetidin-2-one, also known as a β-lactam, is the cornerstone of a vast class of antibiotics. The substituents on this ring dictate the biological activity and pharmacokinetic properties of the resulting drug molecules. Therefore, unambiguous confirmation of their stereochemistry is a critical step in drug discovery and development. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing precise atomic coordinates and defining the three-dimensional arrangement of atoms in a molecule.
Comparative Analysis of Structural Elucidation Techniques
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling provide valuable insights into the connectivity and conformation of molecules, X-ray crystallography offers unparalleled accuracy in determining bond lengths, bond angles, and the overall molecular geometry in the solid state.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.[1] | Definitive structural determination; provides absolute stereochemistry. | Requires a single, high-quality crystal; structure may be influenced by crystal packing forces. |
| NMR Spectroscopy | Information about the chemical environment of atoms, connectivity, and relative stereochemistry. | Non-destructive; provides information about the molecule in solution. | Does not directly provide bond lengths and angles; absolute stereochemistry can be challenging to determine. |
| Computational Modeling | Theoretical prediction of molecular geometry, bond lengths, and angles. | Provides insights into structures that are difficult to crystallize; allows for the study of conformational flexibility. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
| Gas-Phase Electron Diffraction | Determination of molecular structure in the gas phase, providing information on bond lengths and angles.[2] | Provides the structure of an isolated molecule, free from intermolecular forces. | Limited to relatively simple and volatile molecules.[2] |
Structural Parameters of the Azetidin-2-one Core
The defining feature of this compound is the strained four-membered β-lactam ring. X-ray crystallographic studies of various azetidin-2-one derivatives have revealed key structural parameters. The ring is generally found to be essentially planar.[1] A critical parameter in describing the reactivity of the β-lactam ring is the degree of pyramidalization of the nitrogen atom, often quantified by the Woodward parameter 'h', which measures the height of the pyramid formed by the nitrogen and its three adjacent atoms.[3]
Below is a table summarizing typical bond lengths within the azetidin-2-one ring, comparing experimentally derived data from X-ray crystallography of related compounds with computational data for the parent 2-azetidinone.
| Bond | Typical Experimental Bond Length (Å) from X-ray Crystallography | Calculated Bond Length (Å) for 2-Azetidinone |
| C=O | ~1.38[1] | 1.21 |
| N-C(carbonyl) | ~1.38 | 1.38 |
| N-C(alpha) | ~1.47 | 1.47 |
| C(alpha)-C(beta) | ~1.54 | 1.55 |
| C(carbonyl)-C(beta) | ~1.54 | 1.55 |
Note: Experimental values are averaged from various substituted azetidin-2-one structures. Calculated values are for the unsubstituted 2-azetidinone.
Experimental Protocol for X-ray Crystallographic Validation
The following is a generalized protocol for the validation of the structure of a small molecule like this compound using single-crystal X-ray diffraction.
1. Crystallization:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic coordinates and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
4. Validation and Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.
-
Validate the structure using crystallographic software to check for geometric consistency and to ensure a good fit to the experimental data.
-
Generate a final crystallographic information file (CIF) containing all the structural details.
Visualizing the Validation Workflow and Molecular Structure
To illustrate the logical flow of the structural validation process and the key features of the this compound molecule, the following diagrams have been generated using the Graphviz DOT language.
References
Spectroscopic Data Comparison of 4-Aminoazetidin-2-one Isomers: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of (3R,4S)- and (3S,4R)-4-Aminoazetidin-2-one isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The stereochemistry of pharmacologically active molecules plays a crucial role in their biological activity. In the case of 4-Aminoazetidin-2-one, a core structural motif in various β-lactam antibiotics, the spatial arrangement of the amino group relative to the lactam ring defines its isomeric forms. Understanding the distinct spectroscopic signatures of these isomers is paramount for their unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry.
Comparative Spectroscopic Data
¹H NMR Spectroscopy Data
The proton NMR spectra of the cis ((3R,4S) or (3S,4R)) and trans isomers of this compound are expected to show distinct differences in the coupling constants between the protons on the β-lactam ring. The cis isomer typically exhibits a larger coupling constant (J) between the H3 and H4 protons compared to the trans isomer.
| Proton | (3R,4S)-4-Aminoazetidin-2-one (cis - Representative) | (3S,4R)-4-Aminoazetidin-2-one (trans - Representative) |
| H3 | Doublet of doublets | Doublet of doublets |
| H4 | Doublet | Doublet |
| NH₂ | Broad singlet | Broad singlet |
| NH (lactam) | Broad singlet | Broad singlet |
| J₃,₄ (Hz) | ~5-6 | ~2-3 |
Table 1. Representative ¹H NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) for the key protons of this compound isomers.
¹³C NMR Spectroscopy Data
The carbon NMR spectra are also sensitive to the stereochemistry of the molecule. The chemical shifts of the carbons in the β-lactam ring (C2, C3, and C4) are expected to differ between the cis and trans isomers due to variations in steric and electronic environments.
| Carbon | (3R,4S)-4-Aminoazetidin-2-one (cis - Representative) | (3S,4R)-4-Aminoazetidin-2-one (trans - Representative) |
| C2 (C=O) | ~170-175 ppm | ~170-175 ppm |
| C3 | ~45-50 ppm | ~48-53 ppm |
| C4 | ~55-60 ppm | ~58-63 ppm |
Table 2. Representative ¹³C NMR chemical shifts (δ, ppm) for the key carbons of this compound isomers.
Infrared (IR) Spectroscopy Data
The IR spectra of both isomers will be dominated by the characteristic absorption bands of the functional groups present. Key absorptions include the β-lactam carbonyl stretch, N-H stretching of the amine and amide, and C-H stretching. While the positions of these bands are generally similar for both isomers, subtle shifts and differences in band shape or intensity may be observed.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| β-Lactam C=O | Stretch | 1730 - 1760 |
| N-H (Amine) | Stretch | 3300 - 3500 (often a doublet for primary amines) |
| N-H (Lactam) | Stretch | 3200 - 3400 |
| C-H | Stretch | 2850 - 3000 |
Table 3. Key IR absorption bands for this compound isomers.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Both the (3R,4S) and (3S,4R) isomers of this compound will have the same molecular ion peak (M⁺). However, the relative intensities of the fragment ions in the mass spectrum may differ, reflecting the different stereochemical arrangements which can influence fragmentation pathways.
| Analysis | Expected Result |
| Molecular Ion (M⁺) | m/z = 100.06 |
| Key Fragmentation Pathways | - Loss of CO- Loss of NH₂- Ring cleavage |
Table 4. Expected mass spectrometry data for this compound isomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be reported with the data.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and phase correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) and subtract it from the sample spectrum.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source. For small, relatively polar molecules like this compound, Electrospray Ionization (ESI) or Chemical Ionization (CI) are common choices.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements and fragmentation data, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation patterns. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison.
A Comparative Guide to the Biological Activity of 4-Aminoazetidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 4-Aminoazetidin-2-one, a core structure in many biologically active compounds. While data on the parent this compound is limited in the reviewed literature, suggesting its primary role as a synthetic scaffold, its derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting activities. This guide summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways to facilitate further research and drug development.
Antimicrobial Activity
Derivatives of this compound, also known as β-lactams, are renowned for their antibacterial properties. Their mechanism of action typically involves the inhibition of bacterial cell wall synthesis. The strained β-lactam ring mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to acylate and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis. This disruption leads to cell lysis and bacterial death.
However, bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, is a significant challenge. Research has focused on synthesizing derivatives that are either resistant to β-lactamases or possess a broader spectrum of activity.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | E. faecalis | 4 | [1] |
| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | S. aureus (ATCC 29213) | 4 | [1] |
| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | S. aureus (ATCC 6538P) | 4 | [1] |
| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | S. aureus | Not specified, but potent | [2] |
| Thiazolidinone-isatin hybrid 7d | S. aureus | Susceptible | [3] |
| Azetidinone derivative with sulfonamide moiety | E. coli | Moderate to significant activity | [4] |
| Azetidinone derivative with sulfonamide moiety | A. niger | Moderate to significant activity | [4] |
Anticancer Activity
Several derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives, indicating their potency in inhibiting cancer cell growth.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone-isatin hybrid 7g | A549 (Lung) | 40 | [3] |
| Thiazolidinone-isatin hybrid 7g | MCF-7 (Breast) | 40 | [3] |
| Thiazolidinone-isatin hybrid 7g | PC3 (Prostate) | 50 | [3] |
| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (Compound 17) | MCF-7 (Breast) | Not specified, but most potent in study | [2] |
| Diphenyl-azetidin-2-one with benzyl linker (6c, 6i, 6j) | HCT116 (Colorectal), U937 (Leukemia) | Nanomolar range | [3] |
Enzyme Inhibitory Activity
Beyond antimicrobial and anticancer effects, certain this compound derivatives have been identified as potent enzyme inhibitors. A notable example is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer and other diseases.
Quantitative Data: HDAC Inhibitory Activity of this compound Derivatives
| Derivative | Enzyme | IC50 | Reference |
| Diphenyl-azetidin-2-one with benzyl linker (6c, 6i, and 6j) | hHDAC6 and hHDAC8 | Nanomolar potency | [3] |
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of a row and mix well. Transfer 100 µL from the first well to the second well, and repeat this two-fold serial dilution across the row. The last well serves as a growth control and contains no antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5][6][7]
Visualizations
Mechanism of Action of β-Lactam Antibiotics
Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.
Apoptosis Signaling Pathway Induced by Anticancer Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of the 4-Aminoazetidin-2-one Core
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoazetidin-2-one core is a critical pharmacophore found in a wide array of β-lactam antibiotics. The development of efficient and versatile synthetic routes to this key structural motif is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comprehensive comparison of alternative reagents for the principal synthetic strategies used to construct the this compound core, supported by experimental data and detailed protocols.
Key Synthetic Strategies and Alternative Reagents
The synthesis of the this compound core is primarily achieved through three main pathways: the Staudinger [2+2] cycloaddition, the Kinugasa reaction, and the intramolecular cyclization of β-amino acids. This guide will explore and compare alternative reagents within each of these methodologies.
The Staudinger [2+2] Cycloaddition
The Staudinger reaction, a cornerstone of β-lactam synthesis, involves the [2+2] cycloaddition of a ketene with an imine.[1] Key to this approach is the generation of the ketene intermediate. Traditionally, this has been accomplished through the dehydrohalogenation of acyl chlorides. However, a variety of alternative reagents for ketene generation offer advantages in terms of safety, efficiency, and substrate scope.
A crucial precursor for the this compound core via this route is a ketene bearing a protected amino group, often derived from azidoacetyl chloride. The reaction of this ketene with an appropriate imine directly furnishes the desired β-lactam framework.
Comparison of Ketene Precursors for the Staudinger Reaction
| Ketene Precursor | Reagent/Conditions for Ketene Generation | Typical Yield (%) | Diastereoselectivity (cis:trans) | Key Advantages | Disadvantages |
| Azidoacetyl Chloride | Triethylamine (Et3N) | 70-90 | Varies with imine and conditions | Readily available, well-established. | Azido compounds can be hazardous. |
| Glycine-derived Acid Chlorides (N-protected) | Triethylamine (Et3N) | 60-85 | Varies | Avoids handling of azides. | Requires N-protection and deprotection steps. |
| Diazoacetates | Thermal or metal-catalyzed Wolff rearrangement | 65-95 | Often high | "Clean" reaction, avoids bases and salts. | Diazo compounds can be explosive. |
| Silylketenes | Reaction with imines in the presence or absence of a Lewis acid | 70-98 | Can be controlled | Stable and isolable ketene precursors. | Requires synthesis of the silylketene. |
Experimental Protocol: Staudinger Reaction using Azidoacetyl Chloride
-
To a solution of the desired imine (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol of imine) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of azidoacetyl chloride (1.1 eq) in dry DCM (5 mL/mmol) to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-azido-azetidin-2-one.
-
The azido group can then be reduced to the target amino group using standard procedures (e.g., Staudinger reduction with triphenylphosphine followed by hydrolysis, or catalytic hydrogenation).[2]
Logical Relationship of the Staudinger Reaction
Caption: The Staudinger reaction pathway to the this compound core.
The Kinugasa Reaction
The Kinugasa reaction provides a convergent route to β-lactams through the copper-catalyzed reaction of a nitrone with a terminal alkyne.[3] For the synthesis of the this compound core, an alkyne bearing a protected amino group is a key starting material. A notable recent advancement in this area is the use of calcium carbide as a cost-effective and readily available source of acetylene.[4]
Comparison of Alkyne Sources for the Kinugasa Reaction
| Alkyne Source | Copper Catalyst | Base | Typical Yield (%) | Key Advantages | Disadvantages |
| Terminal Alkynes (e.g., Propargylamine derivatives) | Cu(I) salts (e.g., CuI, CuCl) | Organic bases (e.g., Et3N, DBU) | 60-85 | Good substrate scope. | Requires synthesis of functionalized alkynes. |
| Calcium Carbide (CaC2) | CuCl | N-Methylimidazole (NMI) / TBAF·3H2O | 70-90 | Inexpensive, readily available alkyne source. | Reaction optimization may be required. |
Experimental Protocol: Kinugasa Reaction using Calcium Carbide
-
To a mixture of the nitrone (1.0 eq), CuCl (10 mol%), and calcium carbide (2.0 eq) in a Schlenk tube under an argon atmosphere, add dry N-methylimidazole (NMI) and tetrahydrofuran (THF) (1:1 v/v).
-
Add a solution of tetrabutylammonium fluoride trihydrate (TBAF·3H2O) (1.2 eq) in THF dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-substituted-azetidin-2-one.
Workflow of the Kinugasa Reaction
Caption: The Kinugasa reaction workflow for β-lactam synthesis.
Intramolecular Cyclization of β-Amino Acids
The direct cyclization of β-amino acids or their ester derivatives is another fundamental approach to the this compound core. The key to this method is the choice of an appropriate activating or coupling reagent to facilitate the intramolecular amide bond formation. A wide variety of peptide coupling reagents can be employed for this purpose, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions like racemization.[5][6]
Comparison of Coupling Reagents for β-Amino Acid Cyclization
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | - | 70-85 | Inexpensive and widely used. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP | - | 75-90 | Water-soluble carbodiimide, easy workup. | More expensive than DCC. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA (Diisopropylethylamine) | 80-95 | High coupling efficiency, low racemization. | Can be expensive, phosphonium byproducts. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA | 85-98 | Very efficient, even for hindered couplings. | Expensive, potential for guanidinylation side reaction. |
| T3P® (Propylphosphonic Anhydride) | - | Pyridine or Et3N | 70-90 | Effective for sterically hindered systems, easy workup. | Can be corrosive. |
Experimental Protocol: Cyclization of a β-Amino Acid using EDC/HOBt
-
To a solution of the N-protected β-amino acid (1.0 eq) and HOBt (1.2 eq) in a suitable solvent (e.g., DMF or DCM) at 0 °C, add EDC (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of the amine component (if applicable for intermolecular coupling) or allow the intramolecular cyclization to proceed by warming the reaction to room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for β-Amino Acid Cyclization
Caption: Pathway of β-amino acid cyclization to a β-lactam.
Conclusion
The synthesis of the this compound core can be achieved through several robust synthetic strategies. The choice of reagents for each method offers a trade-off between cost, efficiency, safety, and substrate scope.
-
The Staudinger reaction remains a powerful tool, with modern variations using cleaner ketene precursors like diazoacetates and silylketenes providing alternatives to the traditional acyl chloride method.
-
The Kinugasa reaction , particularly with the use of inexpensive calcium carbide, presents an economically attractive and efficient alternative.
-
The intramolecular cyclization of β-amino acids offers a direct route, with a vast array of modern peptide coupling reagents like HATU and PyBOP providing high yields and minimizing side reactions.
The selection of the most appropriate synthetic route and reagents will ultimately depend on the specific requirements of the target molecule, scale of the synthesis, and available resources. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of this vital pharmaceutical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
A Comparative Analysis of Synthetic Routes to 4-Aminoazetidin-2-one: A Cost-Benefit Perspective
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-Aminoazetidin-2-one, a core structural motif in many β-lactam antibiotics, is a prime example of a building block where the choice of synthetic route can significantly impact cost, scalability, and overall efficiency. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: the Staudinger [2+2] cycloaddition and the cyclization of β-amino acid derivatives.
This analysis delves into the quantitative aspects of each method, presenting a clear comparison of yields, reaction conditions, and the costs of starting materials. Detailed experimental protocols are provided to allow for a thorough understanding of the practical considerations of each approach.
At a Glance: Comparison of Synthesis Methods
| Metric | Staudinger [2+2] Cycloaddition | β-Amino Acid Cyclization |
| Overall Yield | Moderate to High | Variable, dependent on cyclizing agent |
| Key Starting Materials | Protected Aspartic Acid, Imine | Protected Aspartic Acid |
| Key Reagents | Chloroacetyl Chloride, Triethylamine | Dehydrating/Activating Agents (e.g., DCC, EDC) |
| Reaction Stages | Typically 2-3 stages (Imine formation, Cycloaddition, Deprotection) | Typically 2 stages (Amide formation, Cyclization) |
| Scalability | Well-established for industrial scale | Can be challenging for large-scale production |
| Stereocontrol | Can be controlled with chiral auxiliaries or catalysts | Dependent on the stereochemistry of the starting β-amino acid |
| Cost of Key Reagents | Moderate | Can be high depending on the cyclizing agent |
| Safety Considerations | Use of corrosive and lachrymatory chloroacetyl chloride | Use of potentially allergenic carbodiimides |
Method 1: The Staudinger [2+2] Cycloaddition
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis. For the preparation of this compound, this typically involves the reaction of an imine derived from a protected aspartic acid derivative with a ketene generated in situ from chloroacetyl chloride and a base, commonly triethylamine.
Experimental Protocol:
A representative procedure for the Staudinger synthesis of a this compound precursor is as follows:
-
Imine Formation: A solution of a protected aspartic acid derivative (e.g., N-((benzyloxy)carbonyl)-L-aspartic acid) and a suitable aldehyde (e.g., benzaldehyde) in an appropriate solvent (e.g., dichloromethane) is treated with a dehydrating agent (e.g., magnesium sulfate) and stirred at room temperature until imine formation is complete.
-
Cycloaddition: The reaction mixture containing the imine is cooled to 0°C. Triethylamine is added, followed by the dropwise addition of chloroacetyl chloride. The reaction is stirred at 0°C and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the protected this compound derivative.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl protecting group) to yield this compound.
Cost and Benefit Analysis:
-
Benefits: This method is well-established, often provides good to excellent yields, and allows for stereocontrol through the use of chiral starting materials or catalysts. The starting materials are generally commercially available.
-
Costs and Drawbacks: The use of chloroacetyl chloride presents safety hazards as it is corrosive and a lachrymator. Triethylamine is a flammable and corrosive liquid. Purification often requires column chromatography, which can be time-consuming and costly on a large scale.
Method 2: Cyclization of β-Amino Acid Derivatives
An alternative approach to the β-lactam core of this compound is the intramolecular cyclization of a suitable β-amino acid derivative. This method relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group, forming the four-membered ring.
Experimental Protocol:
A general procedure for the cyclization of a β-amino acid derivative is as follows:
-
Activation: A solution of a protected β-amino acid derivative (e.g., Boc-L-aspartic acid β-benzyl ester) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a nucleophilic catalyst (e.g., 4-dimethylaminopyridine (DMAP)) at 0°C.
-
Cyclization: The reaction mixture is stirred at room temperature until the cyclization is complete, as monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by crystallization or column chromatography.
-
Deprotection: The protecting groups are removed to afford the final this compound.
Cost and Benefit Analysis:
-
Benefits: This method can be more direct than the Staudinger synthesis, potentially involving fewer steps. It can also avoid the use of highly reactive and hazardous reagents like chloroacetyl chloride.
-
Costs and Drawbacks: The yields of the cyclization can be variable and are often dependent on the specific substrate and cyclizing agent used. The cost of coupling agents like DCC and EDC can be significant, especially on a larger scale. The removal of the urea byproduct can sometimes be challenging.
Cost of Key Reagents
The following table provides an approximate cost comparison for some of the key reagents used in both synthetic methods. Prices are subject to change and may vary based on supplier and purity.
| Reagent | Approximate Price (USD) |
| Chloroacetyl chloride | $35 - $85 per 100g[1] |
| Triethylamine | $40 per 100mL |
| N-((benzyloxy)carbonyl)-L-aspartic acid | ~$170 per 100g[2] |
| Boc-L-aspartic acid β-benzyl ester | ~$670 per 100g[3] |
Visualizing the Synthetic Pathways
To further illustrate the logical flow of each synthesis, the following diagrams are provided.
Caption: Staudinger Synthesis Workflow
References
Navigating the Chiral Maze: A Comparative Guide to the Enantioseparation of 4-Aminoazetidin-2-one
The enantiomers of 4-aminoazetidin-2-one, a core structural motif in many β-lactam antibiotics, often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient chiral separation methods is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of established and emerging techniques for the resolution of this compound enantiomers, supported by experimental data from structurally analogous compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analytical and preparative separation of enantiomers. The success of this technique hinges on the selection of a suitable chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analyte enantiomers, leading to differential retention and separation. For β-lactam compounds, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated broad applicability and high efficiency.
Polysaccharide-Based CSPs
Columns packed with derivatized cellulose or amylose, such as the Chiralcel® and Chiralpak® series, are among the most widely used for the separation of a diverse range of chiral compounds, including β-lactams. The chiral recognition mechanism primarily involves hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotic CSPs, like those based on vancomycin or teicoplanin (e.g., Chirobiotic™ V and T), offer unique selectivity for chiral molecules containing amino and carboxylic acid functionalities. The multiple stereogenic centers and functional groups within the macrocyclic structure provide a complex and highly selective environment for chiral recognition.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[1] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC often provides unique selectivity and higher efficiency. Polysaccharide-based CSPs are also widely employed in SFC for the resolution of chiral pharmaceuticals.[2]
Data Presentation: Comparison of Chiral Separation Methods for β-Lactam Analogues
The following table summarizes experimental data for the chiral separation of various β-lactam compounds, providing a valuable starting point for method development for this compound.
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Analytes | Resolution (Rs) | Selectivity (α) | Reference |
| HPLC | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/2-Propanol (90/10, v/v) | 1.0 | trans-β-Lactam Ureas | > 1.5 for most | 1.1 - 1.5 | [3] |
| HPLC | Kromasil AmyCoat (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Heptane/2-Propanol (98/2, v/v) | 1.0 | Racemic β-Lactams | Not specified | 1.1 - 2.0 | [3] |
| SFC | CHIRAL ART Amylose-SA | CO₂/Methanol (gradient) | 3.0 | trans-β-Lactam Ureas | > 1.5 for most | 1.1 - 1.4 | [3] |
| SFC | Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate)) | CO₂/Methanol (96/4, v/v) with 25mM Isobutylamine | 2.5 | Compounds 9 & 10 | Baseline | Not specified | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table. These protocols can be adapted for the chiral separation of this compound.
Protocol 1: Chiral HPLC Separation on a Polysaccharide-Based CSP
This protocol is based on the separation of trans-β-lactam ureas on a Chiralcel OD-H column.[3]
-
System Preparation:
-
HPLC System: Agilent 1100 Series or equivalent.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane and 2-Propanol in a 90:10 volume/volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
-
Sample Preparation:
-
Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) factors to evaluate the separation performance.
-
Protocol 2: Chiral SFC Separation on a Polysaccharide-Based CSP
This protocol is adapted from the SFC separation of trans-β-lactam ureas.[3]
-
System Preparation:
-
SFC System: Waters ACQUITY UPC² or equivalent.
-
Column: CHIRAL ART Amylose-SA (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 5% B, hold for 1 min, increase to 40% B over 8 min, hold for 1 min.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Detection: UV at 220 nm.
-
Temperature: 40 °C.
-
-
Sample Preparation:
-
Dissolve the racemic this compound sample in methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 1-5 µL of the prepared sample.
-
Execute the gradient run.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the resolution and selectivity.
-
Mandatory Visualization
Caption: General workflow for the chiral separation of enantiomers.
Caption: Logical relationship between different chiral separation methods.
References
Assessing the Purity of Synthetic 4-Aminoazetidin-2-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Aminoazetidin-2-one, a key building block in the synthesis of β-lactam antibiotics. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data to compare their performance. Furthermore, we will explore 4-acetoxyazetidin-2-one as a common precursor and alternative, detailing its synthesis and comparative purity analysis.
Introduction to this compound and the Importance of Purity
This compound is a core structural motif in a wide range of β-lactam antibiotics. The presence of impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the accurate determination of purity and the identification of any potential contaminants.
Comparative Analysis of Purity Assessment Methods
The two most common and powerful techniques for assessing the purity of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative summary of these methods, with illustrative quantitative data.
| Analytical Method | Principle | Purity of this compound (%) | Purity of 4-acetoxyazetidin-2-one (%) | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. | 99.5 | 98.9 | High sensitivity, excellent resolution for separating closely related impurities. | Requires reference standards for impurity identification and quantification. |
| Chiral HPLC | Separation of enantiomers. | >99 (enantiomeric excess) | N/A | Essential for determining the stereochemical purity of chiral compounds. | Requires specialized chiral stationary phases. |
| Quantitative ¹H-NMR (qNMR) | Signal intensity is directly proportional to the number of protons. | 99.2 | 98.5 | Provides structural information, does not require a specific reference standard for the analyte, and can quantify multiple components simultaneously. | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures. |
Table 1: Comparison of Purity Assessment Methods for this compound and 4-acetoxyazetidin-2-one. This table presents a summary of the typical purity data obtained from different analytical techniques, highlighting the strengths and weaknesses of each method.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the determination of chemical purity for this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This protocol is designed to separate and quantify the enantiomers of this compound.
Instrumentation and Conditions:
-
HPLC System: As in Protocol 1
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare the sample as described in Protocol 1, using the chiral mobile phase as the diluent.
Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Protocol 3: Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol details the assessment of purity for this compound using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
¹H-NMR Parameters:
-
Pulse Program: A standard 30° pulse sequence
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known internal standard.
Alternative Compound: 4-acetoxyazetidin-2-one
4-acetoxyazetidin-2-one is a common and commercially available precursor for the synthesis of this compound. Its purity is also a critical factor influencing the quality of the final product. The analytical methods described above can be adapted for its purity assessment.
Synthesis of this compound from 4-acetoxyazetidin-2-one
A common synthetic route involves the ammonolysis of 4-acetoxyazetidin-2-one. A detailed protocol is outlined below.
Materials:
-
4-acetoxyazetidin-2-one
-
Ammonia in methanol (7N solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-acetoxyazetidin-2-one (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (3 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and quality control workflow.
Caption: Synthesis and Purification Workflow for this compound.
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminoazetidin-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminoazetidin-2-one, a beta-lactam intermediate. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] All handling of this compound should ideally be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] In the event of a spill, it should be contained, collected with an absorbent material, and placed in a sealed container for disposal as hazardous waste.[1][3]
Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on best practices for similar azetidinone-containing compounds and general guidelines for chemical waste management.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste containing this compound, including neat material, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.
-
Containerization:
-
Solid waste should be collected in a clearly labeled, sealable, and chemically compatible container. The container must be marked with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name and approximate concentration of the contents
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]
Experimental Protocol: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | [1][2] |
| Engineering Controls | Chemical fume hood | [2] |
| Spill Containment | Absorbent material, sealed container | [1][3] |
| Disposal Method | Licensed hazardous waste contractor, incineration | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 4-Aminoazetidin-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 4-Aminoazetidin-2-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. It is imperative to handle this compound with caution, assuming it may possess hazards similar to related chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses are not sufficient.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended to minimize the risk of exposure.[2] Gloves should be inspected before use and changed frequently. |
| Body | A full-length laboratory coat, buttoned completely, is necessary to protect skin and clothing.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[1][2][3] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste materials, including unused compounds, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.
-
Chemically contaminated sharps should be collected in a puncture-proof container.[7]
-
-
Disposal Route :
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
